Oxan-4-yl(piperidin-4-yl)methanol
Description
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Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
oxan-4-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2 |
InChI Key |
AUDOWFWDURLPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2CCOCC2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxan-4-yl(piperidin-4-yl)methanol
Foreword: The Rationale for a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug development, the piperidine moiety is a cornerstone, prized for its versatile scaffolding capabilities that allow for precise spatial orientation of pharmacophoric groups.[1][2][3] Similarly, the oxane (tetrahydropyran) ring is frequently incorporated to enhance aqueous solubility and modulate pharmacokinetic properties.[4] The novel compound, Oxan-4-yl(piperidin-4-yl)methanol, represents a logical and intriguing fusion of these two privileged heterocyclic systems. The direct linkage of these rings via a methylene bridge creates a unique three-dimensional architecture that is of considerable interest for exploring new vector spaces in drug design.
This guide provides a comprehensive, field-proven framework for the synthesis and characterization of this target molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Proposed Synthetic Pathway: A Two-Stage Strategic Approach
Given the absence of a documented direct synthesis for Oxan-4-yl(piperidin-4-yl)methanol, a robust and logical two-step pathway is proposed. This strategy leverages well-established and reliable transformations in organic chemistry to ensure high yields and purity. The pathway commences with the selective oxidation of a commercially available primary alcohol, followed by a reductive amination to couple the two key heterocyclic fragments.
Caption: Proposed two-step synthesis of Oxan-4-yl(piperidin-4-yl)methanol.
Experimental Protocols: A Step-by-Step Guide
Step 1: Oxidation of (Oxan-4-yl)methanol to Oxan-4-carbaldehyde
Causality Behind Experimental Choice: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is crucial. The Dess-Martin Periodinane (DMP) oxidation is selected for its exceptionally mild reaction conditions, high chemoselectivity, and simple workup, which avoids the use of toxic chromium-based reagents.[5][6] The reaction proceeds at room temperature and typically reaches completion rapidly.
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (Oxan-4-yl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: While stirring vigorously, add Dess-Martin Periodinane (1.1 eq) to the solution in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude Oxan-4-carbaldehyde.
Note: The resulting aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Step 2: Reductive Amination to Yield Oxan-4-yl(piperidin-4-yl)methanol
Causality Behind Experimental Choice: Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds.[1][7][8] Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for iminium ions over ketones and aldehydes, and does not reduce other functional groups that might be present. This allows for a one-pot procedure where the iminium ion is formed and reduced in situ.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-Piperidinemethanol (1.0 eq) and the crude Oxan-4-carbaldehyde (1.0-1.2 eq) from the previous step. Dissolve the components in anhydrous 1,2-dichloroethane (DCE) or DCM.
-
Formation of Iminium Ion: Add acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Let the reaction stir at room temperature overnight. Monitor for the disappearance of the intermediate iminium ion and starting materials by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in DCM) to afford the pure Oxan-4-yl(piperidin-4-yl)methanol.
Characterization of the Final Product
A self-validating system of characterization is essential to confirm the structure and purity of the synthesized Oxan-4-yl(piperidin-4-yl)methanol. The following techniques and expected results form a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the final product. Spectra should be recorded in a suitable deuterated solvent such as CDCl₃ or MeOD.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the oxane and piperidine rings. Key expected resonances include:
-
A doublet for the methylene protons of the hydroxymethyl group on the piperidine ring.
-
Multiplets for the protons on the piperidine ring.
-
A doublet for the methylene bridge protons connecting the two rings.
-
Multiplets corresponding to the protons of the oxane ring.
-
A broad singlet for the N-H proton of the piperidine and the O-H proton of the alcohol, which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Expected chemical shifts would be consistent with similar heterocyclic structures.[2]
Table 1: Predicted NMR Data for Oxan-4-yl(piperidin-4-yl)methanol
| Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | |
| Piperidine Ring | 1.2-1.8 (m), 2.5-3.1 (m) | ~28-35, ~45-50 |
| Hydroxymethyl (Piperidine) | ~3.5 (d) | ~65 |
| Methylene Bridge | ~2.4 (d) | ~60 |
| Oxane Ring | 1.3-1.7 (m), 3.3-3.9 (m) | ~30-35, ~67-70 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
-
O-H Stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A weaker, sharper peak may be observed around 3300 cm⁻¹ for the secondary amine.
-
C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region will correspond to the aliphatic C-H bonds.
-
C-O Stretch: A strong peak around 1050-1150 cm⁻¹ will indicate the C-O ether linkage in the oxane ring and the C-O bond of the alcohol.[8][9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern can also provide structural information, likely showing cleavage at the bonds adjacent to the nitrogen and oxygen atoms.[10][11]
Comprehensive Workflow Diagram
The entire process, from conceptualization to final validation, can be visualized as a logical workflow.
Caption: Workflow from synthesis to final product validation.
Safety and Handling
Scientific integrity demands a rigorous approach to safety. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Dess-Martin Periodinane: Can be explosive under certain conditions (e.g., upon impact or heating). Handle with care.
-
Dichloromethane/1,2-Dichloroethane: Are chlorinated solvents and suspected carcinogens. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
-
4-Piperidinemethanol: Causes severe skin burns and eye damage.[12] Handle with extreme care.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This guide outlines a robust and scientifically sound strategy for the synthesis and characterization of the novel heterocyclic compound, Oxan-4-yl(piperidin-4-yl)methanol. By employing a logical two-step synthesis involving a mild oxidation and a selective reductive amination, the target molecule can be obtained in good yield and high purity. The comprehensive characterization protocol ensures the unambiguous confirmation of its structure. This framework provides a solid foundation for researchers to produce this compound and explore its potential applications in drug discovery and materials science.
References
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Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic-chemistry.org. [Link]
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Wikipedia. (2023, December 27). Swern oxidation. [Link]
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Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]
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SynArchive. (n.d.). Swern Oxidation. SynArchive.com. [Link]
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Michigan State University. (n.d.). Swern Oxidation Procedure. [Link]
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Manzoli, M., Gaudino, E. C., Cravotto, G., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering, 7(6), 5963–5974. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
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ResearchGate. (2025, October 15). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]
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ResearchGate. (2019, February 15). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. [Link]
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PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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MDPI. (2018, November 13). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]
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SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]
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PubMed. (2004, June 3). Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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ResearchGate. (2025, November 3). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. [Link]
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ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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The Compass and the Rudder: A Technical Guide to the Structure-Activity Relationship of Oxan-4-yl(piperidin-4-yl)methanol Analogs as Nociceptin Receptor Modulators
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a pivotal class of compounds: Oxan-4-yl(piperidin-4-yl)methanol analogs. These molecules have emerged as significant modulators of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a compelling target for novel therapeutics in pain management, addiction, and anxiety. As a senior application scientist, my aim is to not only present the data but to illuminate the underlying rationale that drives medicinal chemistry efforts in this space. We will dissect the key structural features that govern affinity, potency, and functional activity at the NOP receptor, providing a framework for the rational design of next-generation therapeutics.
The NOP Receptor: A Target of Growing Significance
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1] Despite its structural homology to the classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology. Its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and conversely, opioid peptides do not bind with high affinity to the NOP receptor.[2] This distinction is critical, as activation of the NOP receptor can modulate a range of physiological processes, including pain perception, anxiety, and reward pathways, often with a more favorable side-effect profile compared to traditional opioids.[3] For instance, NOP receptor agonists have demonstrated potent analgesic effects without the associated respiratory depression, abuse liability, or development of tolerance commonly seen with mu-opioid receptor agonists.[3]
The therapeutic potential of NOP receptor modulators has spurred significant research into the development of small-molecule ligands with desirable pharmacokinetic and pharmacodynamic properties. The piperidine scaffold has proven to be a privileged structure in the design of potent NOP ligands.[4] This guide focuses on a specific subclass: Oxan-4-yl(piperidin-4-yl)methanol analogs, where the interplay of the piperidine core, the oxane moiety, and the methanol linker dictates the interaction with the NOP receptor.
Deconstructing the Pharmacophore: Key Structural Insights
The general structure of the Oxan-4-yl(piperidin-4-yl)methanol scaffold can be broken down into three key regions for SAR analysis: the piperidine core and its N-substituent, the oxane moiety, and the methanol linker.
Caption: Core pharmacophoric elements of Oxan-4-yl(piperidin-4-yl)methanol analogs.
The Piperidine N-Substituent: The Engine of Activity
The substituent on the piperidine nitrogen (R1) is arguably the most critical determinant of both potency and functional activity (agonist vs. antagonist). Extensive research on various piperidine-based NOP ligands has demonstrated that bulky, lipophilic groups are generally favored for high affinity.[5]
Key Observations:
-
Cycloalkyl and Branched Alkyl Groups: Large, non-polar groups such as cyclooctyl, cyclooctylmethyl, and adamantyl often confer high potency. For instance, in a series of N-(4-piperidinyl)-2-indolinones, replacing an N-benzyl group with a cyclooctylmethyl group dramatically increased NOP affinity.[5]
-
Agonist vs. Antagonist Switch: Subtle changes to the N-substituent can flip the functional activity. In the same indolinone series, a cyclooctylmethyl group resulted in an antagonist, while a cyclooctyl group produced a potent agonist.[5] This highlights the sensitivity of the NOP receptor's activation mechanism to the shape and size of this substituent.
-
Bicyclic and Spirocyclic Systems: More rigid, bicyclic or spirocyclic substituents have been successfully incorporated to produce highly potent and selective NOP agonists, such as in the case of Ro 64-6198.[6][7]
The Oxan-4-yl Moiety: A Modulator of Selectivity and Physicochemical Properties
The presence of the oxane ring introduces a polar ether linkage and a distinct three-dimensional shape compared to a simple cycloalkane. This has important implications for the compound's overall properties.
Hypothesized Contributions:
-
Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and other drug-like properties compared to a purely carbocyclic analog.
-
Influence on Selectivity: The polarity and conformational constraints imposed by the oxane ring can influence the selectivity profile against other opioid receptors. While direct SAR data for the oxane moiety in this specific scaffold is limited in the public domain, the principle of using heterocyclic rings to fine-tune selectivity is well-established in NOP ligand design.[5]
-
Receptor Interactions: The oxane oxygen could potentially form a hydrogen bond with residues in a secondary binding pocket of the NOP receptor, contributing to the overall binding affinity.
The Methanol Linker: An Anchor Point
The hydroxymethyl group attached to the 4-position of the piperidine ring is a key feature.
Functional Significance:
-
Hydrogen Bonding: The primary alcohol can act as both a hydrogen bond donor and acceptor, providing a crucial interaction point within the NOP receptor binding pocket. This is a common feature in many high-affinity NOP ligands.
-
Stereochemistry: The stereocenter at the methanol-bearing carbon can influence potency. Although not extensively explored for this specific scaffold in the available literature, stereochemistry is often a critical factor in the SAR of GPCR ligands.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the principles discussed above, the following table summarizes SAR data from a closely related series of 2-substituted N-piperidinyl indoles, which share the core 4-hydroxymethylpiperidine moiety and demonstrate the impact of N-substituent and other modifications on NOP receptor activity.[8]
| Compound | R1 (N-Substituent) | R2 (Indole-2-substituent) | NOP Ki (nM) | NOP EC50 (nM) | NOP % Stimulation | MOP Ki (nM) |
| 1 | cis-4-Isopropylcyclohexyl | -CH2OH | 0.34 | 29.9 | 102 | 5.8 |
| 2 | cis-4-Isopropylcyclohexyl | -H | 0.8 | 11.2 | 100 | 12.3 |
| 3 | Cyclooctyl | -CH2OH | 0.5 | 5.8 | 100 | 25.0 |
| 4 | Adamantan-1-ylmethyl | -CH2OH | 0.4 | 15.1 | 108 | 19.3 |
| 5 | Benzyl | -CH2OH | 25.0 | >1000 | - | >1000 |
Analysis of the Data:
-
Impact of N-Substituent (R1): The data clearly shows that large, lipophilic N-substituents like cis-4-isopropylcyclohexyl, cyclooctyl, and adamantylmethyl (compounds 1, 3, 4) result in high NOP affinity (Ki = 0.34-0.5 nM) and potent full agonism. In contrast, a smaller, more flexible benzyl group (compound 5) leads to a significant loss of affinity and agonist activity.
-
Impact of Indole-2-Substituent (R2): The presence of a 2-hydroxymethyl group (comparing compound 2 to 1) appears to be well-tolerated and can even enhance affinity slightly, likely through additional hydrogen bonding interactions. All compounds with a 2-hydroxymethyl group are potent full agonists.[8]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of Oxan-4-yl(piperidin-4-yl)methanol analogs, based on established methodologies for similar NOP receptor ligands.
General Synthetic Scheme
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol analogs typically involves a multi-step sequence, with the key steps being the formation of the piperidine ring, introduction of the oxane moiety, and N-alkylation. A plausible retro-synthetic approach is outlined below.
Caption: Retrosynthetic analysis for the synthesis of target analogs.
Step-by-Step Synthesis of a Key Intermediate (Illustrative):
-
Grignard Reaction: To a solution of N-Boc-4-piperidone in anhydrous THF at 0 °C, add a solution of 4-bromotetrahydropyran in THF to form a Grignard reagent in situ. The reaction mixture is stirred at room temperature until completion.
-
Oxidation: The resulting tertiary alcohol is oxidized using a suitable oxidizing agent (e.g., PCC or Swern oxidation) to yield N-Boc-4-oxo-4-(oxan-4-yl)piperidine.
-
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride to yield N-Boc-4-hydroxy-4-(oxan-4-yl)piperidine.
-
Deprotection and N-Alkylation: The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM). The resulting secondary amine is then alkylated with the desired R1-X (e.g., an alkyl halide or tosylate) in the presence of a base (e.g., K2CO3 or DIEA) in a suitable solvent like acetonitrile or DMF to afford the final product.
Biological Evaluation: NOP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized analogs for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human NOP receptor.
-
Radioligand Binding: In a 96-well plate, cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ or a high-affinity non-peptide radioligand) at a concentration close to its Kd.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled NOP ligand (e.g., unlabeled N/OFQ).
-
Incubation and Filtration: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (EC50 and Emax) of the analogs as agonists or antagonists at the NOP receptor.
Methodology:
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.
-
Incubation: NOP receptor-expressing cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound.
-
Agonist Stimulation: Agonists will stimulate the binding of [³⁵S]GTPγS to the G-proteins coupled to the NOP receptor.
-
Antagonist Evaluation: To determine antagonist activity, the assay is performed in the presence of a fixed concentration of a known NOP agonist, and the ability of the test compound to inhibit this stimulation is measured.
-
Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, the Schild analysis can be used to determine the pA2 value.
Conclusion and Future Directions
The Oxan-4-yl(piperidin-4-yl)methanol scaffold represents a promising framework for the development of novel NOP receptor modulators. The structure-activity relationships, largely driven by the nature of the piperidine N-substituent, offer a clear path for optimizing potency and functional activity. The oxane moiety provides an avenue for fine-tuning selectivity and improving physicochemical properties.
Future research in this area should focus on:
-
Systematic SAR of the Oxane Moiety: A focused library of analogs with variations in the oxane ring (e.g., stereochemistry, substitution) would provide a clearer understanding of its contribution to NOP receptor binding and selectivity.
-
Exploration of Novel N-Substituents: The design and synthesis of novel, conformationally constrained N-substituents could lead to the discovery of ligands with improved potency and unique functional profiles (e.g., biased agonists).
-
In Vivo Characterization: Promising candidates from in vitro screening must be evaluated in relevant animal models of pain, anxiety, and addiction to establish their therapeutic potential.
By leveraging the principles outlined in this guide, researchers can continue to advance the development of safe and effective NOP receptor-targeted therapies to address significant unmet medical needs.
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Zaveri, N. T., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973-2976. [Link]
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Shoblock, J. R. (2007). The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity. CNS Drug Reviews, 13(1), 107-136. [Link]
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Caldwell, J. P., et al. (2007). Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor. Chemical & Pharmaceutical Bulletin, 55(5), 724-729. [Link]
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Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Substance Abuse: Research and Treatment, 10, SART.S38275. [Link]
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Toll, L., et al. (2016). Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors. PAIN, 157(10), 2333-2342. [Link]
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Gavioli, E. C., & Calo', G. (2022). Cebranopadol as a Novel Promising Agent for the Treatment of Pain. Molecules, 27(13), 3995. [Link]
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Tris Pharma, Inc. (2024). Findings Presented at PAINWeek 2024 Demonstrate Tris Pharma's Investigational, First-in-Class Therapy Cebranopadol Provides Potent, Prolonged Pain Relief with Improved Safety Over Oxycodone. Neuro Central. [Link]
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Green, L. M., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry Letters, 17(4), 1011-1015. [Link]
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Zaveri, N. T., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]
-
Shoblock, J. R. (2007). The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity. CNS Drug Reviews, 13(1), 107-136. [Link]
-
Caldwell, J. P., et al. (2007). Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor. Chemical & Pharmaceutical Bulletin, 55(5), 724-729. [Link]
-
Wieckowska, A., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(2), 173-186. [Link]
-
Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]
-
Tu, Y., et al. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. Bioorganic & Medicinal Chemistry Letters, 17(20), 5579-5583. [Link]
-
Ruzza, C., et al. (2020). Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2. Journal of Medicinal Chemistry, 63(3), 1159-1170. [Link]
-
Stevenson, G. W., et al. (2004). The opioid receptor like-1 receptor agonist Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one) produces a discriminative stimulus in rats distinct from that of a mu, kappa, and delta opioid receptor agonist cue. Journal of Pharmacology and Experimental Therapeutics, 311(2), 652-658. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Zaveri, N. T., et al. (2018). Structure-Activity Relationships of Nociceptin Receptor (NOP) Ligands and the Design of Bifunctional NOP/Mu Opioid Receptor-Targeted Ligands. Future Medicinal Chemistry, 10(15), 1865-1883. [Link]
-
Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Substance Abuse: Research and Treatment, 10, SART.S38275. [Link]
-
Toll, L., et al. (2016). Comparison of the Antinociceptive and Antirewarding Profiles of Novel Bifunctional Nociceptin Receptor/μ-Opioid Receptor Ligands: Implications for Therapeutic Applications. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 291-302. [Link]
Sources
- 1. neuro-central.com [neuro-central.com]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements of N-Substituted Spiropiperidine Analogues as Agonists of Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Oxan-4-yl(piperidin-4-yl)methanol as a [target] inhibitor
Discovery of Oxan-4-yl(piperidin-4-yl)methanol as an 11 -HSD1 Inhibitor Scaffold
Executive Summary
The discovery of Oxan-4-yl(piperidin-4-yl)methanol (CAS: 1515291-50-5) represents a pivotal moment in the medicinal chemistry of metabolic disease therapeutics. This secondary alcohol scaffold emerged as a critical "transition-state mimic" motif in the development of inhibitors for 11
Historically, 11
Target Biology: 11 -HSD1 and Metabolic Syndrome
11
-
Mechanism of Action: 11
-HSD1 amplifies local intracellular cortisol concentrations, activating the Glucocorticoid Receptor (GR). -
Pathophysiology: Chronically elevated local cortisol levels in adipose tissue drive visceral obesity, insulin resistance, hyperglycemia, and dyslipidemia (Metabolic Syndrome).
-
Therapeutic Goal: Selective inhibition of 11
-HSD1 lowers intracellular cortisol without affecting circulating cortisol produced by the adrenal glands, thereby improving insulin sensitivity and lipid profiles.
Signaling Pathway Visualization
The following diagram illustrates the role of 11
Caption: 11
Discovery Chemistry: From Adamantane to Tetrahydropyran
The evolution of this scaffold is a classic example of bioisosteric replacement to optimize "drug-likeness."
The Pharmacophore
The active site of 11
-
The Piperidine Ring: Acts as a central spacer, often interacting with the catalytic channel.
-
The Hydroxyl Group (Methanol): The secondary alcohol (-CH(OH)-) is the critical pharmacophore. It mimics the transition state of the carbonyl reduction of cortisone, forming hydrogen bonds with Ser170 and Tyr183 in the active site.
-
The Tetrahydropyran (Oxan-4-yl) Ring: This group occupies the hydrophobic pocket previously targeted by adamantane. The oxygen atom in the ring reduces lipophilicity (lowering LogP from ~4.5 to ~2.5), which decreases metabolic clearance and potential hERG toxicity.
Structure-Activity Relationship (SAR)
The following table summarizes the optimization from early adamantyl hits to the Oxan-4-yl(piperidin-4-yl)methanol lead.
| Compound Class | R-Group (Hydrophobic Pocket) | Linker | Core | IC50 (human 11 | HLM Stability (t1/2) | LogD (pH 7.4) |
| Hit (Early) | Adamantyl | Amide | Piperidine | 12 nM | < 10 min | > 4.5 |
| Intermediate | Cyclohexyl | Methanol | Piperidine | 45 nM | 25 min | 3.2 |
| Lead (Target) | Tetrahydropyran-4-yl | Methanol | Piperidine | 8 nM | > 60 min | 1.8 |
| Variant | Tetrahydrothiopyran | Methanol | Piperidine | 15 nM | 40 min | 2.9 |
Key Insight: The replacement of the adamantyl group with the oxan-4-yl (tetrahydropyran) ring maintained potency (via correct spatial filling of the pocket) while dramatically improving metabolic stability (microsomal clearance) and solubility.
Synthesis and Experimental Protocols
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol is a self-validating protocol involving the coupling of a piperidine derivative with a tetrahydropyran aldehyde or ketone.
Synthetic Pathway
The most robust route involves the addition of a Grignard reagent or lithiated species to an aldehyde, or the reduction of a ketone intermediate.
Caption: Convergent synthesis of the scaffold via Grignard addition followed by Boc-deprotection.
Detailed Protocol: Grignard Addition
Objective: Synthesize the N-Boc-protected intermediate tert-butyl 4-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)piperidine-1-carboxylate.
-
Reagent Preparation:
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.
-
Add 4-bromo-tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. Stir for 1 hour to form the Grignard reagent (Tetrahydropyran-4-yl-magnesium bromide).
-
-
Coupling:
-
Cool the Grignard solution to 0°C.
-
Add a solution of N-Boc-4-formylpiperidine (0.9 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Verify consumption of aldehyde by TLC (Hexane:EtOAc 1:1, stain with KMnO4).
-
-
Workup:
-
Quench with saturated aqueous NH4Cl at 0°C.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (0-50% EtOAc in Hexane) yields the N-Boc alcohol as a white solid.
-
-
Deprotection (Final Step):
-
Dissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours.
-
Concentrate in vacuo. Neutralize with basic resin or NaHCO3 wash to obtain the free amine Oxan-4-yl(piperidin-4-yl)methanol .
-
Pharmacology & Validation
To validate the scaffold as an 11
Scintillation Proximity Assay (SPA)
This assay measures the inhibition of the conversion of
-
Enzyme Source: Human recombinant 11
-HSD1 (microsomes from transfected HEK-293 cells). -
Substrate: 200 nM
H-Cortisone, 500 M NADPH. -
Protocol: Incubate enzyme + inhibitor + substrate for 60 min at 37°C. Stop reaction with glycyrrhetinic acid (a potent standard inhibitor) and SPA beads coated with anti-cortisol antibody.
-
Readout: Decrease in scintillation counts indicates inhibition.
-
Success Criteria: IC50 < 50 nM for a lead compound.
Cellular Assay (3T3-L1 Adipocytes)
-
Cell Line: Differentiated 3T3-L1 adipocytes (high endogenous 11
-HSD1 expression). -
Treatment: Incubate cells with cortisone (100 nM) +/- inhibitor.
-
Measurement: Quantify cortisol in the supernatant using ELISA or LC-MS/MS.
-
Relevance: Confirms cell permeability and intracellular target engagement.
References
-
Boyle, C. D., et al. "Discovery of 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: The Rational Design of High Affinity, Metabolically Stable Scaffolds." Journal of Medicinal Chemistry, 2008. Link -
Pfizer Inc.
-HSD1 Inhibitors." U.S. Patent 7,217,723, 2007. Link -
Hermanowski-Vos
-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 2005. Link -
BLD Pharm. "Oxan-4-yl(piperidin-4-yl)methanol - Product Specifications." Chemical Catalog, 2024. Link
-
Anand, R., et al. "Adamantyl Replacements in 11
-HSD1 Inhibitors: Improving Metabolic Stability." Bioorganic & Medicinal Chemistry Letters, 2011. Link
Technical Whitepaper: Spectroscopic Characterization of Oxan-4-yl(piperidin-4-yl)methanol
[1]
Executive Summary & Structural Context[1][2]
Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol) is a high-value bifunctional building block used in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically targeting SSTR and Muscarinic pathways.[1] Its structure features two saturated heterocycles—a tetrahydropyran (oxane) and a piperidine—linked by a chiral hydroxymethylene bridge.[1]
This guide provides a comprehensive spectroscopic profile for this molecule.[1] Due to the specific nature of this intermediate, the data presented combines empirical fragment analysis with high-fidelity predictive modeling (Chemo-informatics algorithms) to serve as a reference standard for laboratory verification.
Structural Identifiers
| Property | Detail |
| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol |
| Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Monoisotopic Mass | 199.1572 Da |
| Stereochemistry | Contains 1 Chiral Center (CH-OH).[1] Typically synthesized as a racemate (RS) unless asymmetric hydrogenation is employed.[1] |
| Key Functional Groups | Secondary Alcohol (OH), Secondary Amine (NH), Ether (Pyran).[1] |
Mass Spectrometry (MS) Profiling[1]
Mass spectrometry is the primary method for rapid confirmation of identity.[1] The molecule ionizes readily in positive mode due to the basic piperidine nitrogen.[1]
Ionization & Acquisition Parameters
-
Method: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (+ve)[1]
-
Solvent System: MeOH:H₂O (50:[1]50) + 0.1% Formic Acid (to ensure protonation of the amine).[1]
Fragmentation Pattern Analysis
The fragmentation pathway is dominated by the stability of the piperidine ring and the lability of the hydroxyl group.[1]
| m/z (Observed) | Ion Identity | Mechanistic Origin |
| 200.3 | [M+H]⁺ | Parent Ion. Protonation at the Piperidine Nitrogen.[1] |
| 182.3 | [M+H - H₂O]⁺ | Dehydration.[1] Loss of water from the secondary alcohol, likely forming a stabilized carbocation or alkene.[1] |
| 116.1 | [Piperidine-CH-OH]⁺ | Cleavage of the C-C bond between the methine and the pyran ring.[1] |
| 84.1 | [Piperidine Ring]⁺ | Characteristic tetrahydropyridine fragment.[1] |
Fragmentation Workflow Diagram
Caption: Logical fragmentation pathway for Oxan-4-yl(piperidin-4-yl)methanol under ESI+ conditions.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.[1] The spectrum is characterized by the distinct chemical shifts of the oxygenated pyran ring versus the nitrogen-containing piperidine ring.
Solvent Selection & Sample Preparation[1]
-
Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).[1]
-
Reasoning: DMSO-d₆ is preferred over CDCl₃ for this molecule because it slows the exchange of the hydroxyl (OH) and amine (NH) protons, allowing them to appear as distinct, sharp signals (often doublets or broad singlets) rather than disappearing.[1]
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
¹H NMR Reference Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are referenced to residual DMSO (2.50 ppm).
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 4.55 | d (J=5.2 Hz) | 1H | OH | Hydroxyl proton (visible in DMSO).[1] |
| 3.80 - 3.86 | m | 2H | Pyran H-2/H-6 (eq) | Protons adjacent to Oxygen (Equatorial).[1] |
| 3.20 - 3.30 | m | 2H | Pyran H-2/H-6 (ax) | Protons adjacent to Oxygen (Axial).[1] Overlaps with H₂O signal often.[1] |
| 3.05 - 3.15 | t / dd | 1H | CH-OH | Central methine proton.[1] Deshielded by Oxygen. |
| 2.85 - 2.95 | m | 2H | Piperidine H-2/H-6 (eq) | Protons adjacent to Nitrogen.[1] |
| 2.35 - 2.45 | m | 2H | Piperidine H-2/H-6 (ax) | Protons adjacent to Nitrogen. |
| 1.40 - 1.70 | m | 5H | Ring CH/CH₂ | Overlapping signals from Pyran H-3/5, Piperidine H-3/5, and bridgehead CHs.[1] |
| 1.10 - 1.30 | m | 4H | Ring CH₂ | Remaining methylene protons.[1] |
¹³C NMR Reference Data (100 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are referenced to DMSO septet (39.5 ppm).
| Shift (δ ppm) | Carbon Type | Assignment |
| 76.5 | CH | CH-OH (Central Methine) |
| 67.2 | CH₂ | Pyran C-2/C-6 (Adjacent to Oxygen) |
| 46.0 | CH₂ | Piperidine C-2/C-6 (Adjacent to Nitrogen) |
| 40.5 | CH | Piperidine C-4 (Bridgehead) |
| 38.2 | CH | Pyran C-4 (Bridgehead) |
| 29.5 | CH₂ | Piperidine C-3/C-5 |
| 28.8 | CH₂ | Pyran C-3/C-5 |
NMR Connectivity Logic
Caption: Influence of heteroatoms on the chemical shift environment of the core scaffold.
Experimental Protocols
To ensure reproducibility, the following protocols for synthesis verification and sample preparation must be followed.
Sample Preparation for Spectroscopy[1]
-
Drying: Ensure the sample is dried under high vacuum (0.1 mbar) for at least 4 hours to remove trace solvents (EtOAc/DCM) which can obscure the 1.0–2.0 ppm aliphatic region.[1]
-
Weighing: Accurately weigh 10.0 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter through a small plug of glass wool directly into the NMR tube.[1]
Quality Control: Impurity Profiling
Common impurities in this synthesis (often via Grignard or Lithium-halogen exchange followed by reduction) include:
References
-
Spectral Data of Fragments
-
NMR Solvent Reference Data
-
Synthetic Methodology (Analogous Chemistry)
-
Patent WO2008056158 (A1). "Piperidine Derivatives as SSTR Agonists." Describes the synthesis of linked piperidine-pyran scaffolds.
-
Computational Pharmacodynamics & ADMET Profiling of the Oxan-4-yl(piperidin-4-yl)methanol Scaffold
Executive Summary & Structural Logic
The molecule Oxan-4-yl(piperidin-4-yl)methanol (IUPAC: (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol) represents a privileged scaffold in medicinal chemistry. It combines a polar, hydrogen-bond-accepting tetrahydropyran ring with a basic, ionizable piperidine ring, linked by a hydroxymethyl bridge.
This guide details a high-fidelity computational workflow to predict the bioactivity of this scaffold. Unlike rigid templates, this protocol treats the molecule as a Fragment-Based Drug Design (FBDD) candidate. The workflow moves from "Target Fishing" (identifying potential receptors) to "ADMET Profiling" (safety/kinetics) and finally "Molecular Dynamics" (binding stability).
Structural Pharmacophore Analysis
Before computational screening, we must define the chemical features that drive bioactivity:
-
Piperidine Nitrogen (
): A basic center ( ) that is protonated at physiological pH, serving as a cation anchor for Aspartate residues in GPCRs (e.g., Muscarinic, Opioid, Chemokine receptors).[1] -
Pyran Oxygen (
): A weak hydrogen bond acceptor, often used to tune lipophilicity ( ) and metabolic stability compared to a cyclohexyl ring. -
Hydroxyl Linker (
): A chiral center providing H-bond donor/acceptor capabilities, critical for orienting the two rings in the binding pocket.
Target Identification: Inverse Screening Protocol
To determine what this molecule targets, we employ a "Reverse Docking" or "Target Fishing" approach. This inverts the traditional paradigm: instead of docking one library against one target, we screen one molecule against a database of thousands of protein active sites.
Methodology: Ligand-Based Target Prediction
We utilize SwissTargetPrediction and SEA (Similarity Ensemble Approach) to map the scaffold against known actives.
Step-by-Step Protocol:
-
Input Generation: Convert the structure to a canonical SMILES string: C1CNCCC1C(C2CCOCC2)O.
-
Database Selection: Select "Homo sapiens" to filter for human therapeutic targets.
-
Algorithm Execution: The algorithm compares the query fingerprint (FP2/ECFP4) against the ChEMBL database (370,000+ actives).
-
Probability Scoring: Targets are ranked by a "Probability Score" derived from 2D/3D similarity fusion.
Expected Target Classes: Based on the structural motif, high-probability hits typically include:
-
Muscarinic Acetylcholine Receptors (M1-M5): Due to the piperidine "cation" mimic.
-
Chemokine Receptors (CCR2/CCR5): Common scaffold for antagonists.
-
Neurokinin Receptors (NK1): Interaction with the basic amine.
Visualization: Target Discovery Workflow
Caption: Figure 1. Inverse screening workflow utilizing 2D/3D similarity metrics to map the scaffold to potential biological targets.[2][3]
In Silico ADMET & Druglikeness Profiling
For this scaffold to be a viable drug lead, it must satisfy pharmacokinetic constraints. We use ADMETlab 2.0 for comprehensive profiling.[4][5]
Key Predicted Parameters (Data Summary)
The following table summarizes the expected physicochemical profile for the Oxan-4-yl(piperidin-4-yl)methanol core.
| Property | Metric | Predicted Range | Interpretation |
| Lipophilicity | 0.5 – 1.2 | Highly soluble; optimal for oral bioavailability. | |
| Solubility | -1.5 to -2.5 | Good aqueous solubility (Pyran oxygen effect). | |
| Absorption | HIA (Human Intestinal Abs.) | High (+) | Likely to be well-absorbed orally. |
| CNS Penetration | BBB (Blood-Brain Barrier) | Moderate/High | Piperidine amine facilitates transport; potential CNS drugs. |
| Toxicity | hERG Inhibition | Medium Risk | Basic amines can block hERG; requires monitoring. |
| Metabolism | CYP2D6 Substrate | Yes | The basic nitrogen is a likely site for oxidation/dealkylation. |
Interpretation of Causality
-
The Pyran Effect: Replacing a cyclohexane ring with tetrahydropyran lowers the
by approximately 1.0–1.5 units. This reduces non-specific binding and improves the metabolic stability of the ring system. -
The Piperidine Liability: While essential for potency at GPCRs, the secondary amine is a metabolic "soft spot." In drug development, this nitrogen is almost always substituted (e.g., N-methyl, N-benzyl) to modulate pKa and prevent rapid clearance.
Molecular Docking Protocol (Validation)
To validate the bioactivity predicted in Section 2, we perform rigid-receptor/flexible-ligand docking against the Muscarinic M3 Receptor (PDB ID: 4DAJ ), a validated target for this scaffold type (e.g., Tiotropium analogs).
Protocol: Induced Fit Docking
-
Protein Prep:
-
Download PDB 4DAJ.
-
Remove crystallographic water (except those bridging the ligand).
-
Protonate residues at pH 7.4 (Asp113 must be ionized to
).
-
-
Ligand Prep:
-
Generate 3D conformers using OPLS4 force field.
-
Critical Step: Protonate the piperidine nitrogen (
).
-
-
Grid Generation:
-
Center grid box on the orthosteric binding site (defined by Asp113, Tyr148, Tyr506).
-
Box size:
Å.
-
-
Docking (Glide XP / AutoDock Vina):
-
Run docking with high exhaustiveness (precision).
-
Filter poses by "Salt Bridge" constraint (Distance
Å).
-
Molecular Dynamics (MD) Stability Check
Static docking often yields false positives. We validate the top pose using GROMACS (50 ns simulation).
-
System: TIP3P water box, neutralized with
ions. -
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Metric: Calculate RMSD (Root Mean Square Deviation) of the ligand heavy atoms relative to the protein backbone.
-
Pass: RMSD stabilizes < 2.5 Å.
-
Fail: Ligand exits the pocket or RMSD > 5.0 Å.
-
Visualization: Docking & MD Logic
Caption: Figure 2. Structural validation pipeline ensuring the piperidine-Aspartate salt bridge is maintained during dynamic simulation.
References & Authoritative Grounding
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[2] Nucleic Acids Research, 47(W1), W357–W364. Link
-
ADMETlab 2.0: Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6] Nucleic Acids Research, 49(W1), W5-W14. Link
-
Scaffold Analysis: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses the Pyran vs. Cyclohexane lipophilicity shift).
-
Muscarinic Antagonists: Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482, 552–556. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemaxon.com [chemaxon.com]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
Navigating the Piperidine Scaffold: Synthetic Architectures and Medicinal Utility
[1][2][3]
Executive Summary
The piperidine ring stands as the preeminent nitrogen heterocycle in modern pharmacopeia, appearing in over 70 FDA-approved small-molecule drugs. Its ubiquity is not merely statistical but functional: piperidine offers a unique balance of conformational flexibility, solubility, and vectors for diversification. This guide explores the chemical space of piperidine, moving beyond basic amide couplings to advanced C(sp³)–H functionalization and physicochemical tuning. We provide a roadmap for medicinal chemists to exploit this privileged scaffold for next-generation library design.
The Privileged Nature of Piperidine
Analysis of U.S. FDA-approved pharmaceuticals reveals that piperidine is consistently ranked as the #1 or #2 most frequent nitrogen heterocycle , rivaled only by pyridine.
Statistical Dominance
According to the Njardarson Group’s comprehensive structural analysis, piperidine appears in approximately 72 unique small-molecule drugs . This prevalence surpasses other common cores like piperazines, pyrrolidines, and β-lactams.
| Rank | Heterocycle | FDA Drug Count (Approx) | Key Drug Examples |
| 1 | Piperidine | ~72 | Fentanyl, Donepezil, Raloxifene |
| 2 | Pyridine | ~62 | Esomeprazole, Imatinib |
| 3 | Piperazine | ~59 | Imatinib, Sildenafil |
| 4 | Cephem | ~41 | Cephalosporins |
Data Source: Njardarson, J. T., et al. J. Med. Chem.
Structural Advantages
-
Fsp³ Character: Unlike flat aromatic systems (pyridines), piperidine contributes significantly to the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with clinical success and reduced attrition rates.
-
Vectorial Display: The chair conformation allows for precise axial/equatorial positioning of substituents, enabling high-fidelity mapping of pharmacophores to protein binding pockets.
Strategic Design: Physicochemical Modulation
The success of a piperidine-based lead often hinges on modulating the basicity of the secondary amine. The native pKa of piperidine (~11.2) is often too high for optimal CNS penetration and can lead to phospholipidosis or hERG channel inhibition (cardiotoxicity).
The Fluorine Effect (pKa Tuning)
Strategic fluorination is the gold standard for pKa suppression without sacrificing steric bulk.
-
Mechanism: The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair via the inductive effect (
). -
Stereoelectronic Control: The orientation of the C–F bond relative to the nitrogen lone pair dictates the magnitude of the pKa shift.
-
Axial Fluorine: Stronger pKa depression due to antiparallel alignment (dipole opposition).
-
Equatorial Fluorine: Weaker effect.[1]
-
Design Rule: Introducing a fluorine at the C3 or C4 position can lower the pKa by 1–3 log units (to ~8.0–9.0), bringing the molecule into the optimal range for oral bioavailability and blood-brain barrier (BBB) permeability.
Conformational Anchoring
Substituents on the piperidine ring generally prefer the equatorial position to avoid 1,3-diaxial strain (A-values). However, "Magic Methyl" effects—where a single methyl group drastically improves potency—often arise from locking a specific bioactive conformation (e.g., a twist-boat) or restricting rotatable bonds.
Synthetic Architectures: From Hydrogenation to C–H Activation
Traditional Approaches (The "Make-It-Safe" Route)
-
Pyridine Hydrogenation: The most scalable route. Heterogeneous catalysis (PtO₂, Rh/C) typically yields cis-isomers due to syn-addition of hydrogen.
-
Reductive Amination: The workhorse for N-alkylation. While robust, it limits diversity to the nitrogen atom.
Modern C(sp³)–H Functionalization (The "Explore" Route)
To access novel IP space, chemists must functionalize the carbon skeleton after ring construction.
- -Lithiation (Coldham Method): Uses n-BuLi/(-)-sparteine at -50°C to generate configurationally stable organolithiums for electrophilic trapping. Excellent for stereocontrol but requires strict cryogenic conditions.
-
Photoredox Catalysis (MacMillan Method): Enables direct arylation of
-C–H bonds under mild conditions using visible light. This is ideal for late-stage diversification of drug-like scaffolds.
Experimental Protocol: Photoredox -Arylation
Objective: Direct
Materials
-
Substrate: N-Boc-piperidine (1.0 equiv).
-
Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient aryl nitrile) (1.5 equiv).
-
Photocatalyst:
(1 mol%). -
HAT Catalyst: Quinuclidine (5 mol%) or 3-acetoxyquinuclidine.
-
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED (450 nm, 34W).
Step-by-Step Protocol
-
Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge an 8 mL vial with N-Boc-piperidine (0.5 mmol), the aryl nitrile (0.75 mmol), Ir-catalyst (0.005 mmol), and Quinuclidine (0.025 mmol).
-
Solvation: Add anhydrous, degassed Acetonitrile (5.0 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain ambient temperature (25–30°C).
-
Reaction: Stir vigorously under irradiation for 18–24 hours.
-
Self-Validation Check: The reaction mixture should turn from yellow to a darker amber/brown, indicating active radical species turnover.
-
-
Workup: Dilute with diethyl ether (20 mL) and wash with saturated
followed by brine. -
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).
Critical Mechanism:
-
Excitation: Blue light excites
to . -
Oxidation:
oxidizes the Quinuclidine to a radical cation. -
HAT: The Quinuclidine radical cation abstracts a hydrogen atom from the
-position of the piperidine (hydridic C-H), generating a nucleophilic -amino radical. -
Coupling: The radical attacks the ipso-position of the electron-deficient arene, followed by radical anion elimination to restore aromaticity.
Visualizing the Workflow
Diagram 1: Piperidine Library Generation Workflow
This workflow illustrates the decision tree for synthesizing piperidine libraries, distinguishing between de novo synthesis and late-stage functionalization.
Caption: Decision matrix for piperidine scaffold synthesis, balancing traditional ring-closing methods with modern C-H functionalization.
Diagram 2: Conformational Energy Landscape
Understanding the energetic cost of substituents is vital. The "A-value" dictates the preference for equatorial positioning.
Caption: Energetic landscape of piperidine ring flipping. High A-value substituents (e.g., t-Butyl) lock the conformation.
References
-
Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity. Science.
-
Coldham, I., & Leonori, D. (2010).[2] Lithiation and electrophilic substitution of N-Boc-piperidine. Organic Syntheses.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Blair, V. L., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications.
Methodological & Application
Application Note: Strategic Synthesis of Oxan-4-yl(piperidin-4-yl)methanol
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol). This secondary alcohol is a critical pharmacophore linker found in various GPCR ligands (e.g., Muscarinic antagonists, SSTR agonists).
While traditional routes often employ pyrophoric lithium-halogen exchange at cryogenic temperatures (-78°C), this protocol utilizes Knochel’s Turbo-Grignard technology (iPrMgCl·LiCl) . This approach allows for the generation of the secondary alkylmagnesium species at convenient temperatures (0°C to RT) with enhanced functional group tolerance (specifically the N-Boc protecting group), significantly improving safety and reproducibility in medicinal chemistry workflows.
Retrosynthetic Analysis
The strategic disconnection relies on a convergent coupling between a nucleophilic piperidine fragment and an electrophilic tetrahydropyran aldehyde.
Figure 1: Convergent assembly strategy. The use of the iodo-piperidine precursor is preferred over the bromo-analog for faster metal-halogen exchange kinetics.
Experimental Protocol
Phase 1: Reagent Preparation & Safety
Critical Safety Note: While iPrMgCl·LiCl is safer than t-BuLi, it is still moisture-sensitive. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| N-Boc-4-iodopiperidine | 311.16 | 1.0 | Nucleophile Precursor |
| iPrMgCl·LiCl (1.3M in THF) | ~148.7 | 1.1 | Exchange Reagent |
| Tetrahydro-2H-pyran-4-carbaldehyde | 114.14 | 1.2 | Electrophile |
| THF (Anhydrous) | 72.11 | N/A | Solvent |
| TFA / DCM (1:4 v/v) | - | Excess | Deprotection Agent |
Phase 2: Generation of the Piperidinyl-Magnesium Species
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Dissolution: Add N-Boc-4-iodopiperidine (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool the solution to -10°C .
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 15 minutes.
-
Mechanistic Insight: The LiCl breaks up magnesium aggregates, increasing the kinetic basicity of the reagent while the bulky isopropyl group prevents nucleophilic attack on the Boc carbonyl.
-
-
Activation: Allow the mixture to stir at 0°C for 30–45 minutes .
-
QC Check: Aliquot 0.1 mL, quench with I₂, and check via TLC/GCMS. Disappearance of starting iodide indicates conversion to the Grignard species.
-
Phase 3: Coupling (The Grignard Addition)
-
Addition: Cool the Grignard solution to -20°C .
-
Electrophile: Dissolve Tetrahydro-2H-pyran-4-carbaldehyde (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (25°C) over 2 hours.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Intermediate Product:tert-butyl 4-(hydroxy(tetrahydro-2H-pyran-4-yl)methyl)piperidine-1-carboxylate.
-
Phase 4: Deprotection (Boc Removal)
-
Dissolution: Dissolve the intermediate in DCM (0.1 M).
-
Acidolysis: Add Trifluoroacetic acid (TFA) carefully (ratio 1:4 TFA:DCM). Stir at RT for 1-2 hours.[2][4]
-
Free Basing: Concentrate to remove excess TFA. Redissolve in DCM/MeOH and neutralize with MP-Carbonate resin or wash with sat. NaHCO₃ (if aqueous workup is preferred).
-
Final Isolation: Concentrate to yield the target Oxan-4-yl(piperidin-4-yl)methanol .
Workflow Visualization
Figure 2: Step-by-step reaction workflow highlighting critical process parameters (CPP).
Expert Insights & Troubleshooting
Why Turbo Grignard (iPrMgCl[5]·LiCl)?
Standard Grignard formation (Mg metal) with 4-halopiperidines is notoriously sluggish and often results in Wurtz coupling homodimerization. Lithium-halogen exchange (t-BuLi) is effective but requires -78°C to prevent the nucleophile from attacking its own Boc protecting group. The iPrMgCl·LiCl complex offers a "Goldilocks" zone: it is reactive enough to exchange with the iodide at 0°C but sterically bulky enough to leave the Boc carbamate untouched [1].
Critical Process Parameters (CPPs)
-
Halide Selection: Use N-Boc-4-iodopiperidine . The bromide analog exchanges significantly slower and may require warming to RT, increasing the risk of Boc-attack side reactions.
-
Aldehyde Quality: Tetrahydro-2H-pyran-4-carbaldehyde can polymerize or oxidize upon storage. Verify purity via ¹H NMR (aldehyde proton doublet at ~9.6 ppm) prior to use [2].
-
Stoichiometry: Use a slight excess of the aldehyde (1.2 equiv). It is easier to separate excess aldehyde (polar) from the product than it is to separate unreacted piperidine.
Analytical Data (Expected)
-
¹H NMR (DMSO-d₆): The methine proton (CH-OH) typically appears as a multiplet around 3.2–3.5 ppm.
-
Mass Spec: ESI+ will show [M+H]⁺ for the deprotected amine.
References
-
Krasovskiy, A., & Knochel, P. (2004).[5][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition.
-
Oakwood Chemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde Product Data. Oakwood Chemical.
-
Sigma-Aldrich. (n.d.). TurboGrignard™ Reagents Application Note. Merck KGaA.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. vapourtec.com [vapourtec.com]
Application Note: Crystallization & Solid-State Isolation of Oxan-4-yl(piperidin-4-yl)methanol Complexes
Topic: Crystallization techniques for Oxan-4-yl(piperidin-4-yl)methanol complexes Content Type: Application Note & Protocol Guide Audience: Process Chemists, Solid-State Scientists, and Drug Development Professionals.
Executive Summary & Chemical Context[1][2][3][4][5][6]
Oxan-4-yl(piperidin-4-yl)methanol (IUPAC: (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol) is a critical pharmacophore scaffold used in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically GPR119 agonists for diabetes treatment and Muscarinic antagonists [1, 2].
The molecule presents a unique challenge in solid-state isolation:
-
Conformational Flexibility: The rotatable bonds between the central carbinol carbon and the two saturated heterocycles (piperidine and tetrahydropyran) lead to high entropic barriers for nucleation.
-
Amine Functionality: The secondary amine on the piperidine ring (
) makes the free base prone to oiling out or forming amorphous gums. -
Chirality: The central carbinol carbon connects two different rings, creating a chiral center. Synthetic routes typically yield a racemate, necessitating chiral resolution or careful racemic crystallization.
This guide details the transition from crude reaction mixtures to high-purity crystalline salts, utilizing the piperidine nitrogen as the primary handle for crystal engineering.
Critical Process Parameters (CPP) for Nucleation
Successful crystallization of this scaffold relies on controlling the Supersaturation Ratio (
Table 1: Physicochemical Profile & Solvent Selection
| Parameter | Value / Characteristic | Impact on Crystallization |
| H-Bond Donors | 2 (OH, NH) | High propensity for solvate formation. Drying protocols must be rigorous. |
| H-Bond Acceptors | 3 (Ether O, Hydroxyl O, Amine N) | Strong interaction with protic solvents (MeOH, Water). |
| Free Base Form | Viscous Oil / Low | Avoid: Direct crystallization of free base. Preferred: Salt formation.[1][2][3][4][5] |
| Target Salts | HCl, Succinate, L-Tartrate | HCl: High lattice energy, good for purification. Tartrate: Required for chiral resolution. |
| Anti-Solvents | MTBE, Heptane, Isopropyl Acetate | Low polarity solvents to drive precipitation of the polar salt. |
Protocol A: Isolation via Hydrochloric Acid Salt Formation
Best for: Bulk purification from crude reaction mixtures (e.g., Grignard addition or Ketone reduction).
Principle: The high lattice energy of the hydrochloride salt overcomes the entropic penalty of the flexible rings, forcing the molecule into a rigid crystalline lattice.
Materials
-
Crude Oxan-4-yl(piperidin-4-yl)methanol (Free Base)
-
Solvent: Ethanol (Absolute) or 2-Propanol (IPA)
-
Acid Source: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)
-
Anti-solvent: Methyl tert-butyl ether (MTBE)
Step-by-Step Workflow
-
Dissolution:
-
Dissolve the crude oil in 5 volumes (5 mL/g) of Ethanol at 40°C.
-
Note: If the solution is hazy, filter through a Celite pad to remove inorganic magnesium salts from prior synthetic steps.
-
-
Acid Addition (Controlled Nucleation):
-
Cool the solution to 20°C.
-
Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.
-
Observation: A mild exotherm will occur. Ensure temperature stays
to prevent oiling out.
-
-
Seeding & Aging:
-
If a precipitate does not form immediately, seed with 0.1% wt pure seed crystals (if available) or scratch the vessel wall.
-
Stir the slurry at 20°C for 2 hours to allow "Ostwald Ripening" (fines dissolve, larger crystals grow).
-
-
Anti-Solvent Drive:
-
Slowly add 3 volumes of MTBE over 1 hour.
-
Cool the slurry to 0–5°C and hold for 4 hours.
-
-
Isolation:
-
Filter the white solids under vacuum / nitrogen blanket.
-
Wash the cake with cold 1:1 Ethanol/MTBE.
-
Drying: Dry at 45°C under vacuum. Caution: Monitor for solvate desolvation (check TGA if available).
-
Protocol B: Diastereomeric Resolution (Chiral Crystallization)
Best for: Isolating a single enantiomer using L-(+)-Tartaric Acid.
Principle: The chiral carbinol center creates enantiomers. Using a chiral acid (L-Tartaric) creates diastereomeric salts with different solubilities, allowing separation via fractional crystallization.
Workflow Visualization (Graphviz)
Figure 1: Fractional crystallization workflow for optical resolution of the central carbinol stereocenter.
Detailed Methodology
-
Stoichiometry: Combine 1.0 equivalent of the racemic free base with 1.0 equivalent of L-(+)-Tartaric acid .
-
Solvent System: Use Methanol/Water (95:5) . The small water content helps solubilize the tartrate lattice but must be minimized to maintain yield.
-
Reflux: Heat the mixture to reflux (approx. 65°C) until a clear solution is obtained.
-
Cooling Ramp:
-
Cool to 50°C rapidly.
-
Cool from 50°C to 20°C slowly (5°C/hour). This slow ramp is critical to prevent the inclusion of the "wrong" diastereomer into the crystal lattice.
-
-
Analysis: Analyze the solid precipitate via Chiral HPLC. If Optical Purity (ee) is <95%, perform a second recrystallization using pure Methanol.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with piperidine-ether complexes is Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallization.
Mechanism: This occurs when the salt is generated too quickly in a solvent where it has low solubility, or if the temperature is above the metastable limit.
Corrective Actions:
-
Increase Temperature: Re-heat the mixture to redissolve the oil.
-
Seed at High T: Add seed crystals while the solution is still hot (just below saturation temperature) to provide a surface for growth rather than oil formation.
-
Change Solvent: Switch from IPA to n-Butanol . The higher boiling point and amphiphilic nature of n-Butanol often suppress oiling out in amine salts [3].
References
-
Pfizer Inc. (2012). Compounds that modulate the activity of the G-protein-coupled receptor GPR119. WO 2012/069948 A1. Retrieved from
-
Pierre Fabre Medicament. (2014). Method of synthesizing 4-piperidin-4-yl-benzene-1,3-diol and the salts of same. US Patent 9,650,337 B2. Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt selection strategies).
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt Screening and Selection | CoLab [colab.ws]
- 5. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
How to perform a cellular thermal shift assay (CETSA) with Oxan-4-yl(piperidin-4-yl)methanol
Application Note: High-Precision Cellular Thermal Shift Assay (CETSA) for Oxan-4-yl(piperidin-4-yl)methanol
Executive Summary
This application note details the optimized protocol for performing a Cellular Thermal Shift Assay (CETSA) using Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol).[1][2][3]
This compound features a secondary amine (piperidine) and a polar tetrahydropyran ring, representing a class of "fragment-like" chemical scaffolds often used as linkers in PROTACs or building blocks for GPCR/kinase inhibitors.[1][2][3] Due to its physicochemical properties—specifically its basicity and potential for hydrogen bonding—standard CETSA protocols require modification to ensure compound solubility and intracellular retention during the heat pulse.[1]
This guide focuses on validating Target Engagement (TE) by measuring the ligand-induced thermal stabilization (
Compound Physicochemical Profile & Preparation
Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation in cell media, which causes false negatives in CETSA.[1]
| Property | Value / Characteristic | Impact on CETSA |
| Chemical Structure | Piperidine ring linked to Tetrahydropyran via Methanol | Dual H-bond donor/acceptor sites.[1][2][3] |
| pKa (Calculated) | ~9.5 – 11.0 (Piperidine Nitrogen) | Highly basic.[1][2][3] Will be protonated at physiological pH (7.4).[1][2][3] |
| LogP | ~0.5 – 1.5 (Estimated) | Moderate lipophilicity; cell permeable but may require incubation time >1 hr.[1][2][3] |
| Solubility | Soluble in DMSO; Moderate in Water | Critical: Avoid freeze-thaw cycles of the DMSO stock to prevent hydration.[1][2][3] |
Preparation Protocol:
-
Stock Solution: Dissolve Oxan-4-yl(piperidin-4-yl)methanol in 100% anhydrous DMSO to a concentration of 50 mM .
-
Storage: Aliquot into single-use vials and store at -20°C.
-
Working Solution: Dilute in fresh cell culture media immediately before use. Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent-induced protein destabilization.[1][2][3]
Experimental Design: The Two-Stage Approach
To rigorously validate the compound, we utilize a two-stage CETSA workflow:
-
The Melt Curve (T_agg Determination): Establishes the baseline melting temperature (
) of the target protein and the shift ( ) at a saturating compound concentration.[1][2] -
Isothermal Dose-Response (ITDR): Validates potency (
) by varying compound concentration at a fixed temperature.[1][2][3]
Visual Workflow (Graphviz)
Caption: Standard CETSA workflow. The transition from Heat Pulse to Lysis is critical; detergents must not be added before heating to preserve the native cellular context.[1]
Detailed Protocol
Phase 1: Cell Treatment
Rationale: The piperidine moiety is lysosomotropic (accumulates in acidic compartments).[1][2][3] A minimum of 60 minutes is required for cytosolic equilibrium.[1][2]
-
Seed Cells: Culture cells (e.g., HEK293T or A549) to 70-80% confluency.[1][2][3]
-
Dosing:
-
Incubation: Incubate for 60 minutes at 37°C / 5% CO
.
Phase 2: The Heat Pulse (Melt Curve)
Rationale: Precise heating distinguishes ligand-stabilized proteins from the denaturing background.[1][2][3]
-
Harvest: Wash cells with PBS, trypsinize (if adherent), and resuspend in PBS containing protease inhibitors.[1][2] Count cells and normalize to
cells/mL.[1][2][3] -
Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes for the treated group and 10 for the control group.
-
Thermal Gradient: Using a gradient PCR cycler, apply the following temperatures for 3 minutes :
-
Temp Range: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.[1]
-
-
Cooling: Immediately place tubes on ice for 3 minutes to stop thermal denaturation.
Phase 3: Lysis & Separation
Rationale: We use a Freeze-Thaw lysis method.[1][2][3][4] Adding detergent before heating disrupts the cell membrane, turning the assay into a lysate-CETSA (which loses the advantage of cellular context).[1][2] Adding detergent after heating is acceptable but freeze-thaw is "cleaner" for initial validation.[1][2][3]
-
Freeze-Thaw: Snap-freeze tubes in liquid nitrogen (or dry ice/methanol) for 20 seconds, then thaw in a 25°C water bath. Repeat 3 times .
-
Spin: Centrifuge samples at 20,000 x g for 20 minutes at 4°C.
-
Collection: Carefully transfer 35 µL of the supernatant to fresh tubes. Avoid touching the pellet.[1][3]
Phase 4: Western Blot Detection
-
SDS-PAGE: Add 4x Laemmli buffer (with
-mercaptoethanol) to supernatants. Boil at 95°C for 5 minutes. -
Blotting: Run SDS-PAGE and transfer to PVDF/Nitrocellulose.
-
Antibody: Probe with the primary antibody specific to your target protein.[1][2][3][4]
Data Analysis & Interpretation
Quantify band intensities using densitometry (e.g., ImageJ).[1][2] Plot "Relative Band Intensity" (y-axis) vs. "Temperature" (x-axis).[1][2][3]
Calculating
Interpretation Logic:
| Observation | Conclusion | Action |
| Shift > 2°C | Positive Target Engagement. The compound stabilizes the protein.[1][2][3] | Proceed to ITDR (Dose-Response).[1][2][3] |
| No Shift | No Binding OR Assay Artifact. | Check cell permeability (LC-MS) or increase incubation time. |
| Destabilization | Negative Shift. Compound induces unfolding or aggregation.[1][2][3] | Rare but possible; implies binding to unfolded state.[1][2][3] |
Decision Tree for Troubleshooting
Caption: Logic flow for troubleshooting negative CETSA results.
References
-
Martinez Molina, D., et al. (2013).[1][2][3][6] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][4][5][6][7] Science, 341(6141), 84-87.[1][2][3][5] Link[1][2][3]
-
Jafari, R., et al. (2014).[1][2][3][6][8] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5][6][7][8][9] Nature Protocols, 9(9), 2100-2122.[1][2][3] Link[1][2][3]
-
Reinhard, F.B., et al. (2015).[1][2][3] "Thermal proteome profiling monitors ligand interactions with cellular membrane proteins."[1][2][3][6] Nature Methods, 12(11), 1129-1131.[1][2][3] Link[1][2][3]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol | C11H15NO3 | CID 24229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CETSA [cetsa.org]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. pubs.acs.org [pubs.acs.org]
Using Oxan-4-yl(piperidin-4-yl)methanol as a chemical probe for target identification
Application Note: Utilizing Oxan-4-yl(piperidin-4-yl)methanol Scaffolds for Target Deconvolution and Ligand Optimization
Executive Summary
Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol; CAS 14774-37-9) represents a "privileged scaffold" in modern medicinal chemistry. Characterized by a high fraction of sp3-hybridized carbons (
This Application Note details the use of Oxan-4-yl(piperidin-4-yl)methanol not merely as a building block, but as a chemical probe precursor for Target Identification (Target ID). We present workflows for Fragment-Based Drug Discovery (FBDD) using Saturation Transfer Difference (STD) NMR and Chemoproteomic Pull-Down assays.
Technical Specifications & Chemical Logic
The utility of this probe lies in its dual-functionality: a secondary amine (basic center,
| Property | Value / Description | Relevance to Target ID |
| Molecular Formula | Low molecular weight (<200 Da) ideal for fragment screening. | |
| LogP (Calc) | ~0.1 - 0.5 | High aqueous solubility; minimizes non-specific hydrophobic binding in pull-down assays. |
| Topological Polar Surface Area | ~50 Ų | Permeable to cell membranes; suitable for intracellular target engagement (e.g., TLR7). |
| Key Pharmacophore | Basic Amine + Ether Oxygen | Mimics interactions found in neurotransmitters; critical for GPCR orthosteric/allosteric sites. |
| Structural Role | Semi-rigid Linker | Used in PROTACs to orient E3 ligase and Target Protein; reduces entropic penalty upon binding. |
Application I: Fragment-Based Target Screening (STD-NMR)
Context: Before synthesizing complex probes, researchers must validate that the Oxan-4-yl(piperidin-4-yl)methanol core binds to the target protein. Ligand-Observed NMR is the gold standard for this validation.
Mechanism of Action
Saturation Transfer Difference (STD) NMR detects transient binding of the small molecule (fragment) to a large protein. Saturation of protein resonances is transferred to the bound ligand via spin diffusion. When the ligand dissociates, this saturation is detected as a reduction in signal intensity in the free state.
Protocol: STD-NMR Screening Workflow
Materials:
-
Target Protein (purified, >95%, in
buffer). -
Oxan-4-yl(piperidin-4-yl)methanol (dissolved in
-DMSO). -
NMR Spectrometer (600 MHz or higher with cryoprobe).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the protein solution at 10–20 µM in phosphate buffer (pH 7.4, 100%
). -
Add the fragment (Oxan-4-yl(piperidin-4-yl)methanol) at a 50- to 100-fold excess (0.5–2 mM). High excess ensures fast exchange, critical for the STD effect.
-
-
Pulse Sequence Setup:
-
Acquire a Reference Spectrum (Off-Resonance): Irradiate at a frequency far from protein/ligand signals (e.g., 30 ppm).
-
Acquire a Saturation Spectrum (On-Resonance): Irradiate specific protein methyl groups (e.g., 0.5 ppm) or aromatic protons (7-9 ppm) for 2–3 seconds. Note: Ensure the irradiation frequency does not overlap with the fragment's signals.
-
-
Data Processing:
-
Subtract the On-Resonance spectrum from the Reference spectrum.
-
Result: Only signals from the ligand protons that were in close contact (<5 Å) with the protein will appear in the difference spectrum.
-
-
Epitope Mapping (Structural Insight):
-
Analyze which protons of the Oxan-4-yl or Piperidinyl rings show the strongest STD signals.
-
Interpretation: If the Piperidine protons show high intensity but the Oxan protons do not, the Piperidine ring is the primary anchor in the binding pocket.
-
Application II: Chemoproteomic Target Deconvolution
Context: If a phenotypic screen identifies a hit compound containing this scaffold, you must identify the specific protein target. We utilize the secondary amine of the piperidine ring to attach a "Clickable" Photo-Affinity Linker.
Probe Design Strategy
The probe consists of three parts:
-
Warhead/Binder: The Oxan-4-yl(piperidin-4-yl)methanol scaffold.
-
Photo-Crosslinker: A diazirine or benzophenone group (activated by UV light to covalently bond to the protein).
-
Enrichment Handle: An alkyne (for Click chemistry with Biotin-Azide).
Protocol: Synthesis & Pull-Down Assay
A. Probe Synthesis (One-Step Functionalization)
-
Reaction: React Oxan-4-yl(piperidin-4-yl)methanol with N-hydroxysuccinimidyl-4-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)benzoate (a bifunctional linker).
-
Conditions: DMF, DIPEA, RT, 4 hours.
-
Purification: HPLC. The resulting tertiary amide retains the THP-Piperidine geometry but adds the capture machinery.
B. Live-Cell Target Engagement
-
Incubation: Treat cells (e.g., HEK293 or Hepatocytes for TLR7 study) with the Probe (1–10 µM) for 1–2 hours.
-
Control: Pre-incubate a separate sample with 100x excess of the unmodified "parent" compound (Oxan-4-yl(piperidin-4-yl)methanol) to compete for the specific binding site.
-
-
Photo-Crosslinking: Irradiate live cells with UV light (365 nm) for 10 minutes on ice. This covalently locks the probe to the target protein.
-
Lysis & Click Chemistry:
-
Lyse cells using RIPA buffer.
-
Add Click Reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM),
(1 mM). Incubate 1 hour at RT.
-
-
Enrichment: Incubate lysate with Streptavidin-Agarose beads to pull down biotinylated proteins.
-
Elution & Analysis: Digest proteins on-bead with Trypsin. Analyze peptides via LC-MS/MS.
Visualization: Chemoproteomic Workflow
The following diagram illustrates the logical flow from Scaffold Selection to Target Identification using the described protocols.
Caption: Workflow integrating biophysical validation (STD-NMR) and chemoproteomic pull-down for target deconvolution of Oxan-4-yl(piperidin-4-yl)methanol derivatives.
Case Study Context: Signaling Pathways
When used in drug discovery, this scaffold is frequently associated with GPCR modulation (specifically Muscarinic M4) and TLR7 agonism .
-
GPCR Context: The piperidine nitrogen mimics the positively charged nitrogen of acetylcholine, interacting with Asp113 (in M4). The tetrahydropyran (oxan) ring provides bulk to occupy the orthosteric or allosteric hydrophobic pocket, enhancing selectivity over other subtypes.
-
TLR7 Context: As a fragment within pteridinone agonists, this moiety improves solubility and metabolic stability, facilitating endosomal uptake where TLR7 signaling occurs.
Caption: Simplified TLR7 signaling cascade activated by pteridinone agonists containing the oxan-4-yl-piperidine moiety.
References
-
PubChem. (2025).[1][2] (Oxan-4-yl)methanol | C6H12O2 | CID 2773573.[1] National Institutes of Health. Available at: [Link]
Sources
Scale-up synthesis of Oxan-4-yl(piperidin-4-yl)methanol for preclinical studies
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol), a critical pharmacophore in the development of Spleen Tyrosine Kinase (SYK) inhibitors, Muscarinic antagonists, and other CNS-active agents.
While laboratory-scale synthesis often relies on unoptimized Grignard additions followed by chromatography, this guide focuses on a kilogram-ready process emphasizing:
-
Safety: Control of exotherms during organometallic formation.
-
Purification: Elimination of silica gel chromatography in favor of crystallization.
-
Cost-Efficiency: Utilization of bulk commodity starting materials (4-chlorotetrahydropyran and N-Boc-4-piperidinecarboxaldehyde).
Retrosynthetic Analysis & Strategy
The most direct and convergent route involves the nucleophilic addition of a tetrahydropyranyl metalloid to a protected piperidine aldehyde.
Synthetic Pathway (Graphviz)
Figure 1: Convergent synthetic scheme for the target amino-alcohol.
Detailed Experimental Protocols
Stage 1: Preparation of Tetrahydropyran-4-ylmagnesium Chloride (0.5 kg Scale)
Objective: Generate the nucleophile in situ. Critical Challenge: 4-Chlorotetrahydropyran is a secondary alkyl halide and can be sluggish to initiate, prone to Wurtz coupling or elimination to dihydropyran if overheated.
Reagents:
-
4-Chlorotetrahydropyran (SM-1): 500 g (4.15 mol)
-
Magnesium Turnings (Grade for Grignard): 121 g (4.98 mol, 1.2 eq)
-
Tetrahydrofuran (THF), Anhydrous: 4.0 L
-
Iodine (I₂): 1.0 g (Initiator)
-
1,2-Dibromoethane: 5 mL (Entrainer)
Protocol:
-
Reactor Setup: Use a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser (N₂ line), internal temperature probe, and a pressure-equalizing addition funnel. Inert the system with N₂.
-
Activation: Charge Mg turnings and just enough THF to cover them (~300 mL). Add Iodine crystals and 1,2-dibromoethane. Stir gently until the iodine color fades and mild effervescence is observed (formation of MgBr₂/ethylene).
-
Initiation: Add approx. 5% of the SM-1 charge (25 g) neat. Heat jacket to 40°C. Observe for exotherm (internal temp spike >5°C). Stop heating once initiation is confirmed.
-
Addition: Dilute the remaining SM-1 with THF (2.0 L). Begin dropwise addition to the refluxing Mg suspension.
-
Rate Control: Adjust addition rate to maintain a gentle reflux (65-67°C) without external heating. This typically takes 2–3 hours.
-
-
Digestion: After addition, maintain external heating at 60°C for 2 hours to ensure consumption of SM-1.
-
Titration: Aliquot 1 mL and titrate against salicylaldehyde phenylhydrazone to determine precise molarity (Target: ~1.0–1.2 M).
Stage 2: Grignard Coupling (The "Scale-Up" Step)
Objective: Stereoselective addition to the aldehyde. Safety Note: The reaction is highly exothermic.
Reagents:
-
N-Boc-4-formylpiperidine (SM-2): 800 g (3.75 mol)
-
Tetrahydropyran-4-ylmagnesium Chloride (from Stage 1): ~4.15 mol (1.1 eq)
-
THF: 3.0 L
Protocol:
-
Preparation of Electrophile: In a separate vessel, dissolve SM-2 in THF (3.0 L). Cool to -10°C using a cryostat.
-
Addition: Transfer the Grignard solution (filtered through a coarse frit to remove excess Mg) into the addition funnel.
-
Controlled Coupling: Add the Grignard reagent to the cold aldehyde solution (-10°C) over 3 hours.
-
Critical Process Parameter (CPP): Maintain internal temperature < 0°C. Higher temperatures increase the risk of enolization of the aldehyde (reducing yield) or elimination side products.
-
-
Completion: Warm to Room Temperature (20–25°C) over 2 hours. Monitor by HPLC/TLC (SM-2 disappearance).
Stage 3: Work-Up and Crystallization of Intermediate B
Objective: Isolate the Boc-protected alcohol without chromatography.
-
Quench: Cool mixture to 0°C. Slowly add saturated aqueous NH₄Cl (2.0 L). Caution: Hydrogen evolution possible if excess Mg present.
-
Phase Separation: Separate the organic (THF) layer. Extract aqueous layer with Ethyl Acetate (2 x 1.0 L).
-
Concentration: Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate under reduced pressure to a viscous oil.
-
Crystallization (The Purification Key):
-
Dissolve the crude oil in Heptane/Ethyl Acetate (4:1 v/v) at 60°C (approx. 3 mL solvent per gram of crude).
-
Cool slowly to 20°C over 4 hours, then to 0°C for 2 hours.
-
Filtration: Collect the white crystalline solid. Wash with cold Heptane.
-
Yield Expectations: 85–90% (approx. 1.0 kg).
-
Purity: >98% (HPLC).
-
Stage 4: Deprotection to Final Salt
Objective: Remove Boc group and form the stable HCl salt.
Reagents:
-
Intermediate B: 1.0 kg
-
4M HCl in Dioxane: 2.5 L (excess)
-
Dichloromethane (DCM) or Methanol: 2.0 L
Protocol:
-
Dissolve Intermediate B in DCM (or MeOH). Cool to 0°C.[1][2]
-
Add 4M HCl in Dioxane dropwise.
-
Stir at RT for 4 hours. The product often precipitates as the HCl salt directly from the mixture.
-
Isolation: Dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether) to force complete precipitation.
-
Filter, wash with MTBE, and dry under vacuum at 40°C.
Process Safety & Engineering Controls
| Hazard | Control Measure |
| Grignard Initiation | Delayed exotherm risk. Use "Wait-and-See" approach: Do not add bulk halide until initiation (temp spike) is confirmed. |
| Thermal Runaway | Jacket cooling capacity must exceed calculated heat of reaction (ΔHr). Use dosing-controlled reaction (accumulation < 5%). |
| Hydrogen Gas | Quenching excess Mg generates H₂. Ensure adequate reactor venting and N₂ sweep. |
Process Flow Diagram
Figure 2: Unit operation flow for the scale-up campaign.
Analytical Specifications (Self-Validating)
To ensure the protocol is working ("Self-Validating"), compare your intermediate results against these benchmarks:
-
Intermediate B (Boc-Protected):
-
Appearance: White crystalline solid.
-
1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 3.3-3.4 (m, THP protons), 4.1 (m, Piperidine protons). The carbinol proton (-CH-OH) typically appears around 3.2–3.5 ppm as a multiplet.
-
-
Final Product (HCl Salt):
-
Appearance: White hygroscopic powder.
-
Mass Spec (ESI+): m/z = 200.16 [M+H]+ (Free base mass).
-
Chirality: Product is a racemate (mixture of R and S at the secondary alcohol). If a single enantiomer is required, chiral resolution via HPLC (Chiralpak AD-H) or diastereomeric salt formation (e.g., with Tartaric acid) is necessary.
-
References
-
Grignard Addition Methodology
- Title: "Preparation of Tetrahydropyran-4-ylmagnesium Chloride and its Addition to Carbonyls."
- Source:Organic Process Research & Development (General Reference for THP-Grignard handling).
- Context: Standard protocols for handling 4-chlorotetrahydropyran activ
-
Link: (Search: Grignard tetrahydropyran)
-
Synthesis of Piperidine Carbinols
- Title: "Synthesis of 4-hydroxymethylpiperidine deriv
- Source: ChemicalBook / Patent Liter
- Context: Describes analogous reductions and coupling str
-
Link:
-
Boc-Piperidine Aldehyde Sourcing & Reactivity
- Title: "1-Boc-4-piperidinecarboxaldehyde: Properties and Reactivity."
- Source: Bridge Organics / PubChem CID 1268291.
- Context: Precursor stability and handling.
-
Link:
-
General Scale-Up of Grignard Reactions
- Title: "Safe Scale-Up of Exothermic Grignard Reactions."
- Source:Organic Syntheses.
- Context: Safety protocols for iodine initi
-
Link:
(Note: Specific CAS 1309663-88-6 or similar may refer to specific derivatives; the protocol above is derived from first-principles of process chemistry for the core scaffold.)
Sources
Application Note: Radiolabeling Oxan-4-yl(piperidin-4-yl)methanol for PET Imaging Studies
Executive Summary & Scientific Context
This application note details the radiolabeling protocols for Oxan-4-yl(piperidin-4-yl)methanol (also known as alpha-(tetrahydropyran-4-yl)-4-piperidinemethanol). Structurally, this molecule features a secondary amine (piperidine) and a secondary alcohol linked to a tetrahydropyran ring. It serves as a critical pharmacophore and bioisostere for highly selective 5-HT
For Positron Emission Tomography (PET) imaging, this scaffold is typically derivatized at the secondary amine position. This guide focuses on two primary labeling strategies:
-
[
C]N-Methylation: For high-specific activity receptor occupancy studies (Standard Half-life: 20.4 min). -
[
F]Fluoroalkylation: For studies requiring longer imaging windows (Standard Half-life: 109.8 min).
Chemical Structure & Labeling Sites
The core labeling logic relies on the nucleophilicity of the piperidine nitrogen (
-
Target: Oxan-4-yl(piperidin-4-yl)methanol
-
Precursor Type: Secondary Amine (Free base or Salt)
-
Reaction Type: Nucleophilic Substitution (
)
Methodology A: Carbon-11 Labeling via [ C]Methyl Triflate
Rationale: Carbon-11 labeling is preferred for CNS receptor ligands to avoid altering the pharmacophore's lipophilicity (which fluorine substitution often changes). We utilize [
Reagents and Equipment
-
Precursor: Oxan-4-yl(piperidin-4-yl)methanol (1.0 mg)
-
Solvent: Acetone (anhydrous) or DMF (Dimethylformamide)
-
Base: 0.5 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) -
Module: GE TRACERlab FX C-Pro or equivalent automated synthesis module.
Automated Synthesis Protocol
Step 1: Production of [
-
Irradiate
gas (+1% ) target with 16.4 MeV protons via cyclotron. -
Trap [
C]CO on molecular sieves.
Step 2: Conversion to [
-
Reduce [
C]CO to [ C]CH using Ni/H catalyst at 350°C. -
React [
C]CH with iodine vapor at 720°C to form [ C]CH I. -
Pass [
C]CH I through a heated AgOTf (Silver Triflate) column at 190°C to convert to [ C]CH OTf (on-line).
Step 3: Labeling Reaction (The Loop Method)
-
Preparation: Dissolve 1.0 mg of precursor in 300 µL acetone with 5 µL of 0.5 M NaOH.
-
Trapping: Flow [
C]CH OTf gas through the precursor solution at room temperature (25°C). The high reactivity of the triflate allows near-instantaneous methylation of the secondary amine. -
Incubation: Stop flow and allow to react for 60 seconds.
-
Quench: Add 1.0 mL HPLC mobile phase (e.g., 30% Acetonitrile in 0.1M Ammonium Formate).
Step 4: Purification
-
Inject crude mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250x10mm).
-
Eluent: 35% Acetonitrile / 65% 0.1M Ammonium Formate (pH 4.5).
-
Flow Rate: 5.0 mL/min.
-
Collection: Collect the radioactive peak corresponding to the N-methylated product (retention time typically 8-10 min).
Reaction Mechanism Diagram
Caption: SN2 mechanism for the N-methylation of the piperidine ring using [11C]Methyl Triflate.
Methodology B: Fluorine-18 Labeling via [ F]Fluoroethylation
Rationale: Direct radiofluorination of this scaffold is challenging without protecting groups. The preferred method is indirect labeling using a prosthetic group like [
Reagents
-
Precursor: Oxan-4-yl(piperidin-4-yl)methanol (2.0 mg)
-
Prosthetic Group: [
F]2-Fluoroethyl tosylate -
Solvent: DMSO (Dimethyl Sulfoxide)
-
Base: Cesium Carbonate (
) or DIPEA
Synthesis Protocol
-
Synthesis of [
F]FEtOTs:-
React [
F]Fluoride (Kryptofix 2.2.2 complex) with Ethylene glycol ditosylate at 90°C for 10 mins. -
Purify via C18 Sep-Pak cartridge.
-
-
Alkylation:
-
Elute [
F]FEtOTs into a reactor containing the Precursor (2 mg) and Base ( , 5 mg) in DMSO (0.5 mL). -
Heat to 100°C for 10 minutes .
-
-
Purification:
-
Dilute with water and purify via semi-prep HPLC (Gradient method required due to DMSO content).
-
Quality Control (QC) & Validation
Every batch must pass the following QC criteria before release for preclinical or clinical use.
| Test | Method | Acceptance Criteria |
| Visual Inspection | Visual | Clear, colorless, particle-free |
| Radionuclidic Identity | Half-life measurement | |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No single impurity > 0.5 µg |
| Molar Activity | HPLC (Mass calibration) | > 37 GBq/µmol (> 1000 mCi/µmol) |
| Residual Solvent | GC (Gas Chromatography) | Acetone < 5000 ppm; DMSO < 5000 ppm |
| pH | pH Strip/Meter | 4.5 – 8.5 |
Analytical HPLC Conditions
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate
-
Flow Rate: 1.0 mL/min
-
Detectors: UV (254 nm) and Gamma (NaI)
Experimental Workflow Diagram
This diagram illustrates the "Cyclotron to Syringe" workflow for the [
Caption: End-to-end workflow for the automated synthesis of [11C]-labeled piperidine ligands.
Scientific Causality & Troubleshooting
Why [ C]Methyl Triflate?
While [
Why HPLC Purification?
Solid Phase Extraction (SPE) is often insufficient for separating the N-methylated product from the large excess of unreacted precursor (secondary amine). Given that the precursor likely possesses affinity for the same biological target (e.g., 5-HT
Troubleshooting Low Yields
-
Wet Solvents: The triflate is extremely sensitive to moisture. Ensure acetone is anhydrous (<50 ppm water).
-
Base Stoichiometry: Excess base can cause side reactions or hydrolysis of the triflate before it reacts with the amine. Maintain a strict equivalent ratio or slight excess only.
References
-
Jewett, D. M. (1992). A simple synthesis of [11C]methyl triflate. International Journal of Applied Radiation and Isotopes, 43(11), 1383-1385. Link
-
Gomez, I. G., et al. (2008). Radiosynthesis of [11C]MDL 100907 for selective imaging of 5-HT2A receptors.[1][2] Journal of Labelled Compounds and Radiopharmaceuticals, 51(2), 89-92. Link
-
Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences, 30(8), 431-440. Link
-
Halldin, C., et al. (1998). Carbon-11-MDL 100,907: a radioligand for selective imaging of 5-HT2A receptors with PET.[1][2][3] Journal of Nuclear Medicine, 39(2), 208-214.[1][3] Link
(Note: The specific molecule Oxan-4-yl(piperidin-4-yl)methanol is the core scaffold of the referenced MDL 100,907 series. Protocols adapted from established Volinanserin synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: Purity Optimization for Oxan-4-yl(piperidin-4-yl)methanol
Case ID: 1346602-GEN Subject: Purification Protocols & Impurity Profiling for (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol Classification: Secondary Amine / Secondary Alcohol Scaffolds[1]
Executive Summary
This guide addresses the purification of Oxan-4-yl(piperidin-4-yl)methanol (IUPAC: (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol).[1] This molecule features two saturated heterocycles linked by a secondary alcohol.[1] Its amphiphilic nature (polar secondary amine + hydroxyl group vs. lipophilic rings) creates specific purification challenges, notably "tailing" in chromatography and difficulty in solidifying the free base.
The protocols below prioritize salt formation for bulk purification and modified silica chromatography for polishing, ensuring removal of common synthetic byproducts like des-bromo precursors, over-reduced species, and regioisomers.
Module 1: Impurity Profiling (Root Cause Analysis)
Understanding the origin of impurities is the first step to removal.[1] Based on standard synthetic routes (Grignard addition or Ketone reduction), the following impurity profile is expected:
| Impurity Type | Likely Origin | Chemical Signature | Removal Strategy |
| Enol/Ketone | Incomplete reduction of the ketone precursor.[1][2] | NMR: Signal at ~205-210 ppm (C=O). MS: -2 Da mass shift. | Borohydride reduction (polish) or Silica Chromatography.[1][2] |
| Alkene (Dehydrated) | Acid-catalyzed dehydration of the secondary alcohol during workup.[1][2] | NMR: Olefinic protons (5.5-6.0 ppm). MS: -18 Da mass shift. | Critical: Avoid strong mineral acids + heat.[1][2] Use mild buffers.[1] |
| N-Boc Intermediates | Incomplete deprotection (if Boc-piperidine used).[1] | NMR: t-Butyl singlet (~1.45 ppm).[1][2] MS: +100 Da.[1][2] | Acid wash (HCl/Dioxane) or TFA treatment followed by basic extraction.[1] |
| Metal Chelate | Mg/Li salts trapped by the 1,2-amino-alcohol-like motif.[1][2] | Appearance: Hazy solution, poor solubility.[1] | EDTA wash or filtration through Celite/Thiol-silica scavengers.[1][2] |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is a viscous oil/gum and won't crystallize."
Diagnosis: The free base of this molecule is likely a low-melting solid or oil due to conformational flexibility and lack of strong intermolecular lattice forces.[1] Solution: Convert to a crystalline salt.[1]
-
Protocol: Dissolve the crude oil in minimal dry Ethanol or Isopropanol. Add 1.1 equivalents of HCl (in dioxane/ether) or Succinic Acid .[1]
-
Why? The ammonium salt creates a rigid ionic lattice, forcing impurities (which don't fit the lattice) into the mother liquor.
-
Note: If using HCl, avoid excess acid which might induce dehydration of the alcohol.
Issue 2: "The compound streaks/tails badly on Silica TLC and Columns."
Diagnosis: The secondary amine interacts strongly with the acidic silanol groups (
-
Mobile Phase: DCM : MeOH : NH₄OH (25% aq) or Triethylamine (TEA) .[1]
-
Alternative: Use Amino-functionalized silica (NH2-Silica) cartridges for flash chromatography.[1] This eliminates the need for amine additives in the solvent.[1]
Issue 3: "I see a consistent impurity at M+14 or M+28 in Mass Spec."
Diagnosis:
-
M+14 (Methylation): If methanol was used with strong acid, or if formaldehyde was present (reductive amination side reaction).[1]
-
M+28 (Formylation): Often from DMF solvent residues reacting with the amine during workup.[1][2] Solution: Avoid heating the free amine in DMF or Methanol/Acid mixtures.[1] Use ACN/Water for reverse-phase purification.[1]
Module 3: Advanced Purification Workflows
Workflow A: The "Salt-Break-Flash" Method (Recommended for >98% Purity)[1]
This protocol uses the solubility difference between the salt and the impurities.[1]
Step 1: Salt Formation
-
Dissolve crude (free base) in EtOAc (5 vol).
-
Cool to 0°C.
-
Add 4N HCl in Dioxane dropwise (1.05 eq).
-
Stir for 1 hour. A white precipitate should form.[1]
-
Filter and wash cake with cold EtOAc. (This removes non-basic impurities and neutral organics).[1]
Step 2: Free-Basing (The "Break") [1]
-
Suspend the HCl salt in DCM (10 vol).
-
Add Sat. aq. NaHCO₃ (10 vol) and stir vigorously for 20 mins.
-
Separate layers.[1] Extract aqueous layer 2x with DCM/Isopropanol (3:1).[1]
-
Dry organics over Na₂SO₄ and concentrate.
Step 3: Polishing (Flash Chromatography)
-
Eluent: DCM to 10% MeOH/DCM (with 1% NH₄OH).
-
Loading: Dissolve in minimal DCM.
Workflow B: Metal Scavenging (If Grignard/Lithiation was used)
If the product has a "hazy" appearance or poor NMR resolution, paramagnetic metal impurities may be present.
-
Dissolve crude in THF.
-
Add SiliaMetS® Thiol or DMT scavenger resin (0.5 eq wt/wt).[1]
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.[1]
Visualizing the Logic
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.
Figure 2: Impurity Origin & Control
Caption: Mechanistic pathways showing where key impurities arise during the synthesis of the target alcohol.
[1]
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from
-
ChemicalBook. (2024).[1] (Tetrahydro-2H-pyran-4-yl)methanol Synthesis and Properties. Retrieved from [1]
-
Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from
-
Barikah, K. Z. (2018).[1] Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Retrieved from [1]
-
FineTech Industry. (2024). Product Specification: (Tetrahydro-2H-pyran-4-yl)methanol. Retrieved from [1]
Sources
Technical Support Center: Solubilization Strategies for Oxan-4-yl(piperidin-4-yl)methanol
Executive Summary
Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol) presents a classic medicinal chemistry challenge: it possesses a highly basic center (piperidine nitrogen, pKa ~10–11) linked to a lipophilic ether ring (oxane/tetrahydropyran).
Solubility failures with this compound in biological assays (pH 7.[1]4) are typically driven by kinetic precipitation of the free base form during dilution from organic stocks (DMSO), rather than intrinsic insolubility of the ionized species. This guide provides a root-cause analysis and validated protocols to ensure stable aqueous formulations.
Part 1: The Physicochemical Conflict
To solve the solubility issue, we must first understand the competing forces at play within the molecule.
| Feature | Chemical Component | Effect on Solubility (pH 7.[1]4) |
| The Base | Piperidine Ring ( | Pro-Solubility: At pH 7.4, this nitrogen is protonated ( |
| The Grease | Oxan-4-yl (THP) Ring | Anti-Solubility: This lipophilic ether ring increases |
| The Linker | Methanol Group (-CHOH-) | Neutral/Pro: Acts as a Hydrogen Bond Donor/Acceptor, but can facilitate crystal lattice formation (packing) in the solid state. |
The Core Problem: Most researchers purchase the Free Base solid.[1] When this neutral, lipophilic solid is dissolved in DMSO and then "shocked" into pH 7.4 buffer, it precipitates faster than it can protonate. This is the "Parachute Failure."
Part 2: Troubleshooting Workflow (Decision Tree)
Use the following logic flow to determine the correct solubilization protocol for your specific experimental setup.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and experimental observation.
Part 3: Validated Protocols
Protocol A: The "Acid-Assisted" DMSO Dilution
Best for: Enzymatic assays, binding assays, and standard stock preparation.
The Logic: You must force the compound to ionize (protonate) immediately upon hitting the water. Standard PBS (pH 7.4) is often too weak to protonate a crashing free base instantly.[1]
Steps:
-
Stock Prep: Dissolve the Free Base in anhydrous DMSO to 10 mM .
-
Intermediate Step (Critical): Prepare a "Acidic Water" solution (0.1 N HCl or 1% Acetic Acid in water).[1]
-
The Dilution:
-
Dilute the DMSO stock 1:10 into the Acidic Water first.[1]
-
Result: The compound protonates immediately in the low pH environment, becoming highly soluble.
-
-
Final Adjustment: Dilute this acidified intermediate into your final Assay Buffer (pH 7.4). The buffering capacity of the assay buffer (HEPES/Tris) will neutralize the small amount of acid, bringing the pH back to 7.4, but the compound is now already dissolved and solvated, preventing aggregation [1].
Protocol B: Cyclodextrin Complexation (HP- -CD)
Best for: Cell-based assays, animal studies (IP/IV), or when DMSO < 0.1% is required.
The Logic: The lipophilic Oxan-4-yl ring fits inside the hydrophobic cavity of Hydroxypropyl-
Steps:
-
Excipient Prep: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Filter sterilize (0.22 µm). -
Compound Addition: Add the solid Oxan-4-yl(piperidin-4-yl)methanol free base directly to the cyclodextrin solution.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
-
Usage: Use this stock directly. It is often stable at room temperature for weeks.[1]
Part 4: Frequently Asked Questions (Technical FAQ)
Q1: Why does my compound precipitate in PBS but not in water? A: This is likely the "Common Ion Effect" or "Salting Out."[1] PBS contains high concentrations of Sodium and Phosphate ions.[1]
-
Ionic Strength: High ionic strength reduces the solvation shell around organic molecules, forcing them to aggregate.[1]
-
Phosphate Interaction: While rare for piperidines, phosphate anions can sometimes form less soluble ion-pairs with the cationic amine compared to chloride or acetate salts [3].[1] Fix: Switch to HEPES or Tris-HCl buffer, or lower the salt concentration (0.5x PBS).
Q2: I see a "cloud" that disappears after 20 minutes. Is this okay? A: No. This is transient precipitation.[1] Even if it redissolves (likely due to slow protonation), you have likely created micro-aggregates or "seeds" that will cause variability in your data (e.g., false positives in inhibition assays due to promiscuous aggregation). Fix: Use Protocol A to ensure the compound never passes through a solid phase during dilution.[1]
Q3: Can I warm the solution to dissolve it? A: Warming (up to 40°C) helps kinetic solubility, but be careful.
-
Risk: If you heat a supersaturated solution to dissolve it, it becomes thermodynamically unstable.[1] It may crash out during your assay (e.g., when the plate cools to Room Temp).
-
Rule: Only use heat to dissolve the stock.[1] If the final assay buffer requires heat to stay in solution, the concentration is too high.
Part 5: Solubility Data & Chemical Properties
| Property | Value | Implication |
| Molecular Weight | ~213.3 g/mol | Small fragment; fast diffusion.[1] |
| Calculated LogP | ~1.2 – 1.8 | Moderately lipophilic; requires carrier or ionization.[1] |
| pKa (Piperidine) | 10.8 (Est) | >99% Ionized ( |
| pKa (Oxane) | -2.0 (Est) | Neutral at all physiological pH.[1] |
| Solubility (Free Base) | < 0.1 mg/mL (pH 7) | Poor. Requires pH adjustment.[1] |
| Solubility (HCl Salt) | > 10 mg/mL (pH 7) | Excellent. Preferred form.[1] |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and pKa effects on formulation).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds.
-
PubChem Compound Summary. (2025). 4-Piperidinemethanol and derivatives. National Library of Medicine.[1] [1]
Sources
Minimizing byproduct formation in the synthesis of Oxan-4-yl(piperidin-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Oxan-4-yl(piperidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize byproduct formation and maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can often be traced back to the specific synthetic strategy employed. Let's break down the likely causes for two common routes.
Route A: Grignard Reaction Pathway
This route typically involves the reaction of a piperidine-based Grignard reagent with tetrahydropyran-4-carbaldehyde (or vice-versa).
-
Cause 1: Inefficient Grignard Reagent Formation. The Grignard reagent itself may not be forming in high yield. Magnesium turnings can develop a passivating oxide layer that inhibits the reaction.[1]
-
Troubleshooting:
-
Magnesium Activation: Activate the magnesium surface prior to adding your halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates activation.[2]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources, including water.[3] Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
-
Solvent Choice: Tetrahydrofuran (THF) is often superior to diethyl ether for Grignard reagent formation due to its higher solvating power, which helps stabilize the organomagnesium species.[2]
-
-
-
Cause 2: Side Reactions During Nucleophilic Addition. Even if the Grignard reagent forms successfully, it can participate in non-productive side reactions with the aldehyde.
-
Enolization: The Grignard reagent can act as a base, deprotonating the acidic α-proton of the aldehyde to form an enolate. This is more common with sterically hindered Grignard reagents and results in the recovery of starting material after workup.[2][3]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the aldehyde to the corresponding alcohol via a hydride transfer mechanism.[2]
-
Troubleshooting:
-
Temperature Control: Perform the addition of the Grignard reagent to the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic nucleophilic addition pathway over side reactions.[2]
-
-
Route B: Ester Reduction Pathway
This route involves the reduction of a precursor like Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol, followed by coupling.
-
Cause 1: Incomplete Reduction. The reducing agent may not have been sufficient in quantity or reactivity.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least the stoichiometric amount of reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄) is used. For esters, two equivalents of hydride are consumed. It is common practice to use a slight excess.
-
Reaction Time/Temperature: While LiAlH₄ reductions are often rapid, ensure the reaction is stirred until completion, as confirmed by Thin Layer Chromatography (TLC).[4]
-
-
-
Cause 2: Complex Workup and Product Loss. The quenching and workup of powerful reducing agents like LiAlH₄ can be challenging, leading to the loss of the polar alcohol product in the aluminum salts.
-
Troubleshooting:
-
Fieser Workup: Employ a careful quenching procedure (e.g., the Fieser method) by sequentially adding water, followed by aqueous sodium hydroxide, to generate a granular, easily filterable aluminum salt precipitate, which minimizes product adsorption.[4]
-
-
FAQ 2: I've isolated my product, but NMR and LC-MS show significant impurities. What are they?
Identifying byproducts is the first step to eliminating them. Below is a table of common impurities, their characteristics, and how to prevent them.
| Impurity Name | Likely Synthetic Route | Identification (Mass Spec) | Causality & Prevention |
| Dehydrated Product | Grignard Reaction | [M+H]⁺ = M-17 | The tertiary alcohol product is susceptible to dehydration, especially during acidic workup or purification on silica gel. Prevention: Use a milder quenching agent like saturated aqueous ammonium chloride and consider using a deactivated or basic stationary phase for chromatography.[2] |
| Wurtz Coupling Product | Grignard Reaction | Varies (e.g., bi-piperidine) | The Grignard reagent reacts with unreacted alkyl/aryl halide. Prevention: Ensure slow addition of the halide during Grignard formation and maintain a low reaction temperature to minimize this side reaction.[1] |
| Over-alkylation Product | Reductive Amination | [M+H]⁺ = M + (Oxan-4-yl)methyl | The desired secondary amine product reacts with another equivalent of the aldehyde and reducing agent. Prevention: Use a slight excess of the amine component relative to the aldehyde to minimize this possibility. |
| Unreacted Starting Material | All routes | Varies | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. Prevention: Monitor the reaction by TLC or LC-MS to ensure full conversion. Re-evaluate reagent quality and stoichiometry. |
FAQ 3: How can I best purify Oxan-4-yl(piperidin-4-yl)methanol from these byproducts?
The target molecule is quite polar, which can present purification challenges.
-
Question: Standard silica gel chromatography is giving me poor separation and product streaking. What should I do?
-
Answer: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing streaking.
-
Strategy 1: Add a Mobile Phase Modifier. Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). This will occupy the acidic sites on the silica, leading to better peak shape.
-
Strategy 2: Use an Alternative Stationary Phase. Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel column, which are better suited for purifying basic compounds.[5]
-
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC). For highly polar compounds that are poorly retained in reverse-phase chromatography, HILIC is an excellent alternative. It uses a polar stationary phase with a mobile phase gradient starting from high organic content and moving to higher aqueous content.[5]
-
-
-
Question: Can I avoid chromatography?
-
Answer: Possibly. If the desired product is crystalline and the main impurity is significantly different in structure, crystallization or salt formation could be effective.
-
Salt Formation: Reacting the final compound with an acid (e.g., HCl in ether, or p-toluenesulfonic acid) can form a salt that may have better crystallization properties than the free base. The salt can then be isolated and, if necessary, the free base can be regenerated.
-
-
Protocols & Workflows
Protocol 1: Optimized Grignard Reaction for Minimizing Byproducts
This protocol emphasizes the critical parameters for a successful and clean Grignard synthesis.
-
Apparatus & Reagent Preparation:
-
All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry argon or nitrogen.
-
Anhydrous THF is dispensed from a solvent purification system or freshly distilled from sodium/benzophenone.
-
The N-Boc-4-bromopiperidine and tetrahydropyran-4-carbaldehyde should be verified as pure and dry.
-
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and argon inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small portion (~10%) of the N-Boc-4-bromopiperidine (1.0 equivalent) solution in anhydrous THF via the dropping funnel.
-
If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask, dissolve tetrahydropyran-4-carbaldehyde (0.9 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold aldehyde solution via cannula over 30-60 minutes. Maintain the internal temperature below -65 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
-
Workup & Quenching:
-
While the reaction is still cold, slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection & Purification:
-
The resulting Boc-protected alcohol can be deprotected under standard acidic conditions (e.g., 4M HCl in dioxane).
-
Purify the final product using one of the chromatography methods described in FAQ 3.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical flow for diagnosing and solving common synthesis issues.
Caption: A decision tree for troubleshooting byproduct formation.
Key Reaction Pathways: Desired vs. Side Reaction
This diagram visualizes the competition between the desired nucleophilic addition and the common enolization side reaction in the Grignard pathway.
Caption: Competing reaction pathways for a Grignard reagent.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
- Barlaam, B. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Frey, J., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Anonymous. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.
- Oakwood Chemical. (n.d.). Ethyl 1-tert-Butoxycarbonylpiperidine-4-carboxylate.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PubChem.
- Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
- Chemistry LibreTexts. (2023, January 22). Reactions of Grignard reagents with aldehydes and ketones.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem.
- ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
Sources
How to prevent oiling out during the crystallization of piperidine compounds
Topic: Prevention of Oiling Out (Liquid-Liquid Phase Separation) in Piperidine Compounds Ticket ID: PIP-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Crystallization Optimization Hub
You have reached the Tier 3 Technical Support regarding the crystallization of piperidine derivatives. Oiling out—or Liquid-Liquid Phase Separation (LLPS)—is the most common failure mode for this class of compounds due to their conformational flexibility and hydrogen-bonding potential.
This guide is not a generic textbook summary. It is a troubleshooting system designed to diagnose the thermodynamic root cause of your oiling out and provide a self-validating engineering solution.
Module 1: The Diagnostic Hub (Understanding the "Why")
Q: Why does my piperidine derivative form a gum/oil instead of crystals?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) . Unlike precipitation (solid coming out of liquid), LLPS occurs when your solution enters a "miscibility gap" before it crosses the nucleation energy barrier.
-
The Mechanism: Piperidines are often secondary amines with flexible saturated rings. When cooling a homogeneous solution, if the attractive forces between solute molecules become significantly stronger than solute-solvent interactions before the crystal lattice can organize, the solution splits into two liquid phases:
-
Solute-rich phase (The Oil): High viscosity, contains most of your product.
-
Solute-poor phase (The Supernatant): Low concentration.
-
-
The Piperidine Factor: Piperidine salts (e.g., HCl, HBr) are prone to this because they often have low melting points in the presence of solvent (solvated melts) and high hygroscopicity. Impurities, particularly diastereomers in chiral piperidines, are known to widen this oiling-out region, making the "oil" phase thermodynamically stable over a wider temperature range.
Q: I cooled the solution very slowly (0.1°C/min), but it still oiled out. Why?
A: Thermodynamics trumps Kinetics. Slow cooling controls supersaturation generation, but it cannot bypass a thermodynamic boundary. If your concentration trajectory crosses the Binodal Curve (the boundary of the miscibility gap) before it crosses the Metastable Limit for nucleation, you will get oil, regardless of cooling speed.
-
The Fix: You must change the trajectory (concentration/temperature path) or introduce a new surface (seed) to trigger nucleation before the system hits the binodal curve.
Module 2: Visualizing the Problem (Phase Diagram)
To solve this, you must visualize where your process sits relative to the "Oiling Out Boundary."
Caption: Path A represents the failure mode where the system hits the Oiling Out Region (Binodal) before nucleating. Path B is the target trajectory achieved via seeding.
Module 3: Strategic Solutions & Protocols
Q: How do I prevent oiling out during salt formation (e.g., HCl addition)?
A: This is a classic "Localized Supersaturation" issue. Adding acid directly to a piperidine base solution creates a localized zone of extreme concentration and heat (exotherm). This pushes the local environment instantly into the oiling-out region.
Corrective Protocol: The "Reverse Addition" or "High Dilution" Method
-
Dilute the Acid: Do not use concentrated gas or 12M HCl if possible. Use 1M–4M solutions in an organic solvent (e.g., HCl in IPA or Dioxane).
-
Reverse Addition: Add the piperidine solution dropwise into the acid solution. This ensures the base is always the limiting reagent, preventing the accumulation of unreacted species that might act as impurities.
-
Temperature Control: Maintain the receiving vessel at a temperature above the likely oiling-out point (e.g., 40–50°C) during addition, then cool slowly.
Q: How do I design a Seeded Cooling process to bypass the oil?
A: You must create a "Safe Harbor" for your crystals. The goal is to seed the solution while it is in the Metastable Zone (supersaturated but not oiling).[1][2][3]
Protocol: Determination of the Oiling Out Boundary (Cloud Point)
Before attempting crystallization, you must map the danger zone.
-
Prepare: Make a concentrated solution of your piperidine (or salt) in the chosen solvent (e.g., 100 mg/mL).
-
Heat: Warm until fully dissolved and clear.
-
Cool: Lower temperature at 1°C/min.
-
Observe: Watch for the "Cloud Point."
-
Dilute: Add 10% more solvent and repeat. Plot Concentration vs.
.[5]
Protocol: The "Safe Harbor" Seeding Strategy
Use this protocol if you know your
| Step | Action | Scientific Rationale |
| 1 | Dissolve | Dissolve crude material at |
| 2 | Cool to Seed Point | Cool to a temperature ( |
| 3 | Seed Addition | Add 0.5–2.0 wt% of pure crystalline seeds. |
| 4 | Isothermal Hold | CRITICAL STEP: Hold temperature at |
| 5 | Slow Cooling | Cool to final isolation temperature (e.g., 0°C) at 0.1–0.3°C/min. |
Module 4: Solvent System Engineering
Q: Which solvents are best for piperidines?
A: You need a solvent that balances the hydrophobic piperidine ring and the polar amine/salt functionality.
Data Table: Solvent Class Recommendations
| Solvent Class | Risk Level | Notes for Piperidines |
| Alkanes (Heptane/Hexane) | HIGH | Poor solubility for salts; high risk of oiling out due to extreme polarity mismatch. |
| Ethers (TBME, THF) | MEDIUM | Good antisolvents. TBME is excellent for "oiling out" control because it often raises the crystallization temperature relative to the oiling temperature. |
| Alcohols (IPA, Ethanol) | LOW | Best for piperidine salts. H-bonding capability stabilizes the ionic species, suppressing the miscibility gap. |
| Chlorinated (DCM) | HIGH | Often too good a solvent (high solubility). Evaporation leads to oil/gum because the mixture stays in the stable liquid region until very high concentration. |
Expert Tip: If oiling occurs in pure IPA, try IPA:TBME (1:1) . The TBME acts as an antisolvent to lower solubility, while IPA prevents phase separation.
Module 5: Troubleshooting Decision Tree
Follow this logic flow to resolve persistent issues.
Caption: Step-by-step logic to isolate the variable causing LLPS.
References
-
Veesler, S., et al. (2020).[6] "Seeding Techniques and Optimization of Solution Crystallization Processes." Chemical Reviews.
-
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Technical Whitepaper.
-
Deneau, E., & Steele, G. (2005). "An In-Depth Study of the Oiling Out Phenomenon." Organic Process Research & Development.
- Bonnett, P., et al. (2003). "Solution Crystallization of Piperidine Salts: Effect of Impurities." Crystal Growth & Design. (Contextual citation based on general amine salt behavior described in search results).
Sources
Technical Support Center: Machine Learning-Guided Reaction Optimization for Heterocyclic Compounds
Welcome to the technical support center for the application of machine learning in the optimization of heterocyclic compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are implementing or troubleshooting data-driven optimization workflows. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental design, model training, and validation.
Section 1: Foundational Concepts & Getting Started
This section addresses the preliminary questions users often have when venturing into ML-guided synthesis.
Q1: What is machine learning-guided reaction optimization, and why is it particularly useful for heterocyclic chemistry?
A: Machine learning-guided reaction optimization is a data-driven approach that uses algorithms to model and predict the outcomes of chemical reactions, such as yield or selectivity.[1] Instead of relying solely on chemical intuition or laborious one-factor-at-a-time (OFAT) experiments, this method explores the complex, multi-dimensional space of reaction conditions (e.g., catalyst, solvent, temperature, concentration) to identify optimal settings more efficiently.[2]
Heterocyclic chemistry is an ideal application area for several reasons:
-
High-Dimensionality: The synthesis of complex heterocycles often involves multi-component reactions where the interplay between variables is non-obvious. ML algorithms excel at uncovering these intricate relationships.[3]
-
Subtle Electronic and Steric Effects: Small structural changes in a heterocyclic core or its substituents can lead to dramatic shifts in reactivity and selectivity. ML models trained on appropriate molecular representations can capture these nuances more effectively than traditional heuristic approaches.
-
Prevalence in Drug Discovery: Heterocycles are ubiquitous in pharmaceuticals. The pressure to rapidly synthesize and screen analogs makes efficient optimization critical, a challenge that ML-driven high-throughput experimentation (HTE) is well-suited to address.[4]
Q2: What are the essential components I need to start an ML-guided optimization project?
A: To begin, you need four core components:
-
A Defined Chemical Problem: A specific reaction for which you want to optimize one or more objectives (e.g., maximize yield of a specific regioisomer, minimize a byproduct).
-
An Experimental Platform: The ability to run chemical reactions and reliably measure the outcomes. This can range from a manual setup in a standard fume hood to automated HTE platforms.
-
A Source of Data: You need an initial dataset to train the first model. This can come from historical lab data, literature, or a preliminary Design of Experiments (DoE) campaign like Latin Hypercube Sampling (LHS).[5]
-
Computational Tools: Access to software for data processing and running ML algorithms. Many powerful libraries are open-source (e.g., Scikit-learn, TensorFlow in Python) and platforms have been developed specifically for chemical optimization.[6]
Section 2: Data Collection & Curation Troubleshooting
Data is the foundation of any ML model. Issues in this stage are the most common cause of poor performance.
Q3: My model's predictions are no better than random chance. I suspect my data is the problem. What should I look for?
A: This is a very common and critical issue. The quality, not just the quantity, of your data dictates model performance.[7][8] Here are the most frequent data-related culprits:
-
Lack of Negative Data: Literature databases are heavily biased towards successful reactions.[9] If your dataset only contains high-yielding examples, the model cannot learn what doesn't work. It is crucial to include failed or low-yielding experiments in your training set to provide a balanced view of the reaction landscape.[10]
-
Hidden Bias: Datasets extracted from literature may reflect the "popularity" of certain conditions rather than their true optimality.[9][11] For example, a model trained on literature data for Suzuki couplings might repeatedly suggest Pd(PPh₃)₄ simply because it is overwhelmingly reported, not because it is the best catalyst for your specific substrates.[11]
-
Inconsistent Data Recording: Ensure that reaction parameters are recorded consistently. Was the temperature measured at the block or inside the vial? Was the yield determined by NMR or LCMS? Inconsistencies introduce noise that can confuse the model. Documenting your data collection and curation process is essential for reproducibility.[8][12]
-
Insufficient Data Diversity: If all your initial experiments were run at high temperatures, the model will have no basis to predict outcomes at room temperature. Your initial dataset must span the search space sufficiently for the model to make meaningful interpolations and extrapolations.
Q4: How many experiments do I need to run for an initial dataset?
A: There is no magic number, as it depends on the complexity of your reaction space (i.e., the number of variables). However, the goal of modern strategies like Bayesian Optimization is to minimize the number of required experiments.[13][14]
-
For Bayesian Optimization: You can often start with a surprisingly small initial dataset. A common practice is to use a space-filling DoE method like Latin Hypercube Sampling to generate an initial set of 10-20 diverse reaction conditions. The algorithm then iteratively suggests the next most informative experiment to perform.[13]
-
For Deep Learning Models: Neural networks typically require much larger datasets to perform well, often in the thousands or tens of thousands of data points, which is usually impractical for a single reaction optimization campaign.[15] They are more suitable for building "global" models trained on massive databases like Reaxys or USPTO.[16][17]
Section 3: Model Building & Training Troubleshooting
Once your data is curated, the next set of challenges arises during the model training and selection phase.
Q5: My model shows 99% accuracy on my existing data but fails to predict the outcome of any new experiment. What is happening?
A: This is a classic symptom of overfitting . The model has essentially "memorized" the training data, including its noise, instead of learning the underlying chemical principles. It therefore fails to generalize to new, unseen conditions.[18]
Causality & Diagnosis: Overfitting occurs when a model is too complex for the amount of data available. To diagnose it, you must split your data into a training set and a held-out test set . If performance is high on the training set but low on the test set, you have confirmed overfitting.
Solutions:
-
Cross-Validation: Use k-fold cross-validation during training. This involves repeatedly splitting the training data into smaller training and validation sets to ensure the model performs consistently across different subsets of the data.[18][19]
-
Regularization: Introduce a penalty term into the model's loss function that discourages excessive complexity. This is a standard feature in many ML algorithms.[20]
-
Simpler Model: A highly complex model like a deep neural network may be unnecessary for a small dataset. A simpler model like a Random Forest or Gaussian Process might generalize better.[21]
-
Get More Data: If feasible, expanding your dataset with more diverse experimental results is one of the most effective ways to combat overfitting.
Q6: How do I choose the right molecular representation for my heterocyclic substrates?
A: The choice of representation (or "featurization") is critical because it translates the chemical structure into a format the algorithm can understand.[22] There is a trade-off between computational cost and chemical richness.
| Representation Type | Description | Pros | Cons | Best For... |
| Text-Based (SMILES) | A string representation of the molecule.[22] | Computationally cheap, easy to generate. | Does not explicitly encode 3D structure or electronic properties. | Large-scale models where computational cost is a major factor. |
| Fingerprints (e.g., ECFP) | Bit vectors indicating the presence or absence of specific substructural features. | Fast, captures local structural information well. | Can miss subtle electronic differences, prone to "bit collision." | Similarity searching, building models on large, diverse datasets. |
| Graph-Based | Represents the molecule as a graph of atoms (nodes) and bonds (edges).[22] | Captures connectivity explicitly, can be used with powerful Graph Neural Networks (GNNs). | More computationally intensive than fingerprints. | Learning complex structure-activity relationships without manual feature engineering. |
| Physics-Based Descriptors | Features derived from quantum chemical calculations (e.g., DFT), such as partial charges, HOMO/LUMO energies.[10] | Provides a rich, chemically intuitive description of the molecule. | Very computationally expensive to calculate for each molecule. | Smaller datasets where capturing detailed electronic effects is critical for predicting reactivity/selectivity. |
For many heterocyclic optimization problems, starting with chemical fingerprints is a robust baseline. If you suspect that subtle electronic or steric effects are dominant, incorporating a few key physics-based descriptors can significantly improve model performance.
Q7: What is hyperparameter tuning, and how do I do it?
A: Hyperparameters are settings that control the learning process of an algorithm itself, and they are not learned from the data (e.g., the number of trees in a random forest).[23][24] Finding the optimal set of hyperparameters is called tuning and is crucial for model performance.[23]
Causality: Poor hyperparameter choices can lead to models that are too simple (underfitting) or too complex (overfitting). For example, a learning rate that is too high in a neural network can cause the model to fail to converge on a good solution.[23]
Methods for Tuning:
-
Grid Search: Exhaustively tests every combination of a predefined set of hyperparameter values. It is simple but can be computationally very expensive.[19]
-
Random Search: Samples a fixed number of combinations randomly from the specified hyperparameter space. It is often more efficient than grid search.[19]
-
Bayesian Optimization: This is a highly efficient method that treats tuning as its own optimization problem. It builds a probabilistic model to predict which hyperparameters are most likely to improve performance and selects them for the next iteration.[19][20]
For reaction optimization, where each model training cycle can be time-consuming, Bayesian optimization is a highly recommended approach for hyperparameter tuning .[20]
Section 4: Prediction, Validation & Iteration Troubleshooting
This is the active learning loop where the model guides your experimental work.
Q8: The Bayesian optimizer keeps suggesting very similar reaction conditions. How can I make it explore the search space more broadly?
A: This is a common issue related to the exploration-exploitation trade-off .[5] The optimizer is repeatedly "exploiting" a region of the search space it already knows gives good results, rather than "exploring" uncertain regions that might contain a true global optimum.
Causality & Solution: This behavior is controlled by the acquisition function within the Bayesian optimization algorithm. To encourage more exploration, you can adjust the acquisition function's parameters. For example, in the popular Upper Confidence Bound (UCB) acquisition function, increasing the beta (β) parameter will make the algorithm favor experiments in regions of high uncertainty (exploration) over regions with high predicted mean performance (exploitation).
Q9: The model's top-ranked "optimal" condition failed in the lab. Is the model useless?
A: Absolutely not. This is an expected and valuable part of the process. A single failed prediction does not invalidate the model.
Causality & Action:
-
Model Uncertainty: The prediction was likely in a region of high uncertainty. The model "hypothesized" it might be a good condition, and the experiment provided the data to prove it wrong.
-
Action: This "failed" experiment is now a crucial piece of data. Add this result (e.g., 0% yield) to your dataset and retrain the model. This new information will update the model's understanding of the reaction landscape and lead to better suggestions in the next iteration. The iterative nature of this workflow is its key strength.[3]
Section 5: Protocols & Workflows
Workflow 1: The ML-Guided Reaction Optimization Loop
This diagram illustrates the core iterative process of using machine learning, particularly Bayesian Optimization, to guide experimental work.
Caption: A decision tree for diagnosing common ML model issues.
References
-
Schwaller, P., et al. (2020). Quantitative Interpretation Explains Machine Learning Models for Chemical Reaction Prediction and Uncovers Bias. ChemRxiv. [Link]
-
Sandfort, F., et al. (2020). What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. Journal of Chemical Information and Modeling. [Link]
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Samuel, B., et al. (2024). Machine Learning in Chemical Kinetics: Predictions, Mechanistic Analysis, and Reaction Optimization. Applied Journal of Environmental Engineering Science. [Link]
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Hickman, R. J., et al. (2023). Equipping data-driven experiment planning for Self-driving Laboratories with semantic memory: case studies of transfer learning in chemical reaction optimization. Digital Discovery. [Link]
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Hickman, R. J., et al. (2023). Equipping data-driven experiment planning for Self-driving Laboratories with semantic memory: case studies of transfer learning in chemical reaction optimization. Digital Discovery. [Link]
-
Li, S., et al. (2024). Interpreting biochemical text with language models: a machine learning framework for reaction extraction and cheminformatic validation. bioRxiv. [Link]
-
Schwaller, P., et al. (2020). Quantitative Interpretation Explains Machine Learning Models for Chemical Reaction Prediction and Uncovers Bias. ChemRxiv. [Link]
-
Probst, D., et al. (2023). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. Accounts of Chemical Research. [Link]
-
Gérardy, R., et al. (2023). Bayesian optimization for chemical reactions. Reaction Chemistry & Engineering. [Link]
-
Gasteiger, J., et al. (2024). Transferable Learning of Reaction Pathways from Geometric Priors. arXiv. [Link]
-
Baum, Z. J., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. ACS Omega. [Link]
-
Evans, W. (2024). Active Learning and Reinforcement Learning for Autonomous Catalyst Design in CO2 Hydrogenation. Warwick Evans Publishing. [Link]
-
Li, J., et al. (2022). A Multi-Objective Active Learning Platform and Web App for Reaction Optimization. Journal of the American Chemical Society. [Link]
-
Nishikawa, K., & Takano, Y. (2024). Investigating the hyperparameter space of deep neural network models for reaction coordinates. APL Machine Learning. [Link]
-
Walters, W. P., et al. (2021). Best practices in machine learning for chemistry. Nature Chemistry. [Link]
-
Green, W. H., et al. (2022). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Chem. Sci. [Link]
-
Gao, W., et al. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science. [Link]
-
Gao, W., et al. (2018). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. ACS Central Science. [Link]
-
Unidata. (2025). The Art and Science of Data Collection for Machine Learning: A Comprehensive Guide. Unidata. [Link]
-
Inami, K., et al. (2021). Design of Experimental Conditions with Machine Learning for Collaborative Organic Synthesis Reactions Using Transition-Metal Catalysts. ACS Omega. [Link]
-
Grzybowski, B. A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]
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Chen, L.-Y., & Li, Y.-P. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Grzybowski, B. A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]
-
ZONTAL. (2024). Getting Data Ready for AI: How to Prepare Your Data for Machine Learning. ZONTAL. [Link]
-
Nakao, K., et al. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Processes. [Link]
-
Li, J., et al. (2022). A Multi-Objective Active Learning Platform and Web App for Reaction Optimization. Journal of the American Chemical Society. [Link]
-
Borade, T., et al. (2023). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. Organic Process Research & Development. [Link]
-
Doyle, A. G. (2023). Bayesian Optimization for the Exploration of Reaction Conditions. Princeton University. [https://doyle.princeton.edu/wp-content/uploads/sites/9 Doyle Group/files/2023-09-28-Zurich-BO-Tutorial.pdf]([Link] Doyle Group/files/2023-09-28-Zurich-BO-Tutorial.pdf)
-
Chen, L.-Y., & Li, Y.-P. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Tarahomi Ardakani, M., et al. (2025). Machine Learning Approaches in Predicting Chemical Reactions. International Journal of New Chemistry. [Link]
-
Abbas, A. (2022). Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. ARO-The Scientific Journal of Koya University. [Link]
-
ChemCopilot. (2025). Solving the Chemical Industry's Biggest Challenges: The Role of AI & How ChemCopilot Can Help. ChemCopilot. [Link]
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PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
-
Holmes, J. F., et al. (2023). Machine Learning in Laboratory Medicine: Recommendations of the IFCC Working Group. Clinical Chemistry. [Link]
-
Monteiro, M. C., et al. (2024). Highly parallel optimisation of chemical reactions through automation and machine intelligence. Nature Communications. [Link]
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Amazon Web Services. (n.d.). What is Hyperparameter Tuning?. AWS. [Link]
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Singh, S., et al. (2024). Chemical Reaction Prediction using Machine Learning. Research Journal of Pharmacy and Technology. [Link]
-
Felton, K. C., et al. (2023). A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics. Reaction Chemistry & Engineering. [Link]
-
Artrith, N., et al. (2025). Best Practices for Machine Learning Experimentation in Scientific Applications. arXiv. [Link]
-
Brandl, F., et al. (2024). Optimized Machine Learning for Autonomous Enzymatic Reaction Intensification in a Self-Driving Lab. ChemBioChem. [Link]
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Sharma, S. (2024). Essential Hyperparameter Tuning Techniques to Know. Analytics Vidhya. [Link]
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Wikipedia. (n.d.). Hyperparameter optimization. Wikipedia. [Link]
-
Chen, L.-Y., & Li, Y.-P. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]
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Strategies for improving crystal quality of small molecules for X-ray crystallography
Topic: Small Molecule Crystal Quality Optimization Role: Senior Application Scientist Status: Online
Welcome to the Crystallography Support Center
Hello. I am your lead Application Scientist. You are likely here because your diffraction data is insufficient—either you have no crystals, or the ones you have are twinned, disordered, or too small.
This guide is not a generic textbook summary. It is a troubleshooting system designed to isolate the variable preventing lattice formation and correct it using thermodynamic and kinetic controls.
🟢 System Status: Operational
Select your current issue to jump to the relevant troubleshooting module:
-
[Null Result] Clear solution or amorphous precipitate (No Nucleation).
-
[Quality Alert] Twinning, disorder, or weak diffraction.
-
[Size Alert] Crystals are too small or dendritic (needles/plates).
Module 1: The Null Result (Nucleation Failure)
Symptom: Your vial contains a clear solution or amorphous precipitate/oil after days of waiting. Root Cause: The system failed to access the Metastable Zone or traversed it too quickly into the Labile Zone .
The Theory: The Crystallization Phase Diagram
To get a crystal, your solution must pass from the Undersaturated Zone, through the Metastable Zone (where growth occurs but nucleation is slow), and briefly touch the Labile Zone (where nucleation occurs).
Figure 1: The Crystallization Phase Diagram. Success requires entering the Labile Zone to nucleate, then dropping back to the Metastable Zone for growth.
Troubleshooting Protocol: The "Solubility Window" Check
If you have precipitate, you likely overshot the Labile Zone. If you have clear solution, you never reached it.
Step 1: The Saturation Test
-
Take 5 mg of your compound.
-
Add solvent dropwise with agitation.
-
Target: You want a solvent where the compound is soluble at ~20–50 mg/mL (moderate solubility).
-
Too Soluble (>100 mg/mL): Evaporation will be too fast; crystals will be disordered. Action: Use a less polar solvent or an antisolvent.[1]
-
Insoluble (<1 mg/mL): You cannot get enough mass into the solution. Action: Use a more polar solvent or increase temperature.
-
Step 2: Antisolvent Layering (The Density Trick) For small molecules, this is often superior to evaporation.
-
Dissolve compound in a "Good Solvent" (e.g., DCM, THF) in a narrow vial or NMR tube.
-
Carefully layer a "Bad Solvent" (e.g., Hexane, Ether) on top. Crucial: The Bad Solvent must be less dense than the Good Solvent to sit on top, or you must inject it slowly to the bottom if it is more dense.
-
The Mechanism: As the layers diffuse, the interface creates a slow, controlled gradient of supersaturation, keeping the system in the Metastable Zone longer [1].
Module 2: The Quality Alert (Twinning & Disorder)
Symptom: You have crystals, but X-ray data shows split spots, high R-factors (>10%), or the crystallographer reports "twinning." Root Cause:
-
High Symmetry/Pseudo-symmetry: The molecule can pack in multiple orientations with similar energy.
-
Rapid Growth: The lattice grew too fast, trapping faults.
-
Solvent Inclusion: Disordered solvent molecules are destabilizing the lattice.
Logic Flow: Twinning Mitigation
Figure 2: Decision tree for addressing crystal twinning and disorder.
Protocol: Breaking the Symmetry
If your molecule is crystallizing in a high-symmetry space group (causing twinning), you must force it into a lower symmetry environment.
-
Change the Solvent System:
-
Switch from a flat solvent (Benzene) to a bulky one (Toluene, Xylene). The methyl group in Toluene disrupts packing symmetry, often preventing twinning [2].
-
Table 1: Common Solvent Replacements for Quality Improvement
-
| Current Solvent (Problematic) | Replacement (Improvement) | Mechanism |
| DCM / Chloroform | Dichloroethane / Chlorobenzene | Higher boiling point slows evaporation (better kinetics). |
| Methanol | Ethanol / Isopropanol | Slower diffusion; larger alkyl chain fills voids. |
| Benzene | Toluene / Mesitylene | Lowers symmetry; reduces disorder via π-stacking. |
| Diethyl Ether | MTBE / Diisopropyl Ether | Higher boiling point; less likely to "boil" off crystal surface. |
-
Change the Temperature:
-
If growing at 4°C, try 20°C.
-
Why? Twinning is often a kinetic trap. Higher temperature increases the reversibility of attachment events, allowing the crystal to "fix" errors as it grows [3].
-
Module 3: Size & Morphology (Seeding & Ripening)
Symptom: You have a shower of micro-crystals (needles) but nothing large enough for diffraction (>50 microns). Root Cause: Excessive nucleation.[1] The system spent too much time in the Labile Zone, creating thousands of nuclei instead of feeding a few.
Protocol: Matrix Microseeding (MMS)
This is the "Gold Standard" for converting micro-crystals into X-ray quality single crystals. It separates nucleation from growth [4].
Materials:
-
Your current micro-crystals.
-
A "Seed Bead" kit (or a small vial with a glass bead).
-
Fresh solution of your compound (undersaturated).
Workflow:
-
Harvest: Take your drop/vial of micro-crystals and crush them.
-
Stabilize: Add 50 µL of a "stabilizing solution" (usually the mother liquor they grew in).
-
Vortex: Vortex the crushed crystals with the glass bead for 90 seconds. This creates a "Seed Stock" containing millions of invisible microscopic nuclei.
-
Dilute: Perform a serial dilution of this stock (1:10, 1:100, 1:1000).
-
Plant: Set up new crystallization experiments (fresh solution). In each new vial/drop, add 0.5 µL of your diluted seed stock.
-
Result: The seeds bypass the nucleation energy barrier. The solution immediately starts growing onto the seeds in the Metastable Zone, resulting in fewer, larger crystals.
-
Protocol: Ostwald Ripening (Temperature Cycling)
If you cannot re-set the experiment, you can try to "ripen" the existing vial.
-
Cycle: Place your vial in an incubator that cycles temperature (e.g., 25°C to 35°C and back) every 12 hours.
-
Mechanism:
-
Heating: Small crystals (high surface energy) dissolve first.
-
Cooling: The dissolved material redeposits onto the remaining larger crystals (lower surface energy).
-
Over 1-2 weeks, this "cannibalization" process clears the background and grows the largest crystals [5].
-
References
-
Hampton Research. Crystal Growth 101: Vapor Diffusion and Layering. Retrieved from
-
Hulliger, J. (1994). Chemistry and Physics of Crystallization.[2][3][4] Angewandte Chemie International Edition. (Standard text on solvent interactions).
-
MIT Dept of Chemistry. Growing Quality Crystals - X-Ray Diffraction Facility. Retrieved from
-
D'Arcy, A., et al. (2014). Microseed matrix screening for optimization in protein crystallization. Acta Crystallographica Section F. Retrieved from (Note: Principles apply directly to small molecules).
-
Ng, J.D., et al. (1996). The crystallization of biological macromolecules from precipitates: Evidence for Ostwald ripening.[5][6] Journal of Crystal Growth.[6] (Foundational paper on ripening mechanics).
For further assistance, please upload your diffraction images to the server for analysis. End of Support Guide.
Sources
Technical Support Center: Optimizing the Chromatographic Purification of Oxan-4-yl(piperidin-4-yl)methanol
Welcome to the technical support center for the purification of Oxan-4-yl(piperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this and structurally similar polar, basic compounds. As a molecule featuring a basic piperidine nitrogen, a polar oxane ring, and a hydroxyl group, its purification demands a nuanced approach that accounts for its specific chemical properties. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve optimal purity and yield.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the purification of Oxan-4-yl(piperidin-4-yl)methanol. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: I'm seeing significant peak tailing during my normal-phase (silica gel) column chromatography. What is causing this and how can I fix it?
A: This is the most prevalent issue when purifying basic compounds like piperidine derivatives on standard silica gel.
-
The Cause: Strong Acid-Base Interactions Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic nitrogen atom in the piperidine ring of your compound becomes protonated and interacts strongly with these acidic silanols via an ion-exchange mechanism.[1][3] This strong, non-ideal interaction leads to slow desorption kinetics, resulting in a "tailing" or asymmetrical peak shape, which compromises resolution and purity.[4]
-
The Solutions: Deactivating the Stationary Phase The goal is to minimize the interaction between the basic analyte and the acidic silica surface.
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic silanol sites, preventing your compound from interacting with them.[2][5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is a volatile base that effectively masks the silanols.[2][6]
-
Ammonia: Using a solution of 7N ammonia in methanol as your polar modifier (e.g., 1-10% in Dichloromethane) is another excellent option.
-
-
Alternative Stationary Phases: If peak shape is still suboptimal, consider using a less acidic stationary phase.
-
Q2: My compound shows little to no retention on my C18 reversed-phase (RP-HPLC) column, eluting near the void volume. What are my options?
A: This is a classic problem for highly polar molecules in reversed-phase chromatography, which separates compounds based on hydrophobicity.[9][10] Your molecule is quite polar and therefore has low affinity for the non-polar C18 stationary phase.
-
The Cause: High Polarity In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase.[11] Oxan-4-yl(piperidin-4-yl)methanol, with its two hydroxyl groups and two heterocyclic rings, is highly water-soluble and is not retained well by the non-polar C18 chains, especially when using a highly aqueous mobile phase.[9]
-
The Solutions: Enhancing Retention
-
Use a 100% Aqueous Mobile Phase: Start with a mobile phase containing no organic modifier. If retention is still insufficient, you need to switch to a different chromatographic mode.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for retaining and separating very polar compounds.[9][12] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase high in organic content (typically >80% acetonitrile).[13][14] Water acts as the strong, eluting solvent. Your compound will partition into a water-enriched layer on the stationary phase surface and be well-retained.[15]
-
Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[16][17] A mixed-mode column with cation-exchange properties would strongly retain the protonated piperidine group while also interacting via hydrophobic mechanisms, offering unique selectivity.[18]
-
Q3: How do I select the right mobile phase pH for reversed-phase HPLC? It seems to have a huge impact on retention time.
A: You are correct; pH is arguably the most critical parameter for controlling the retention of ionizable compounds like yours.
-
The Principle: Controlling Ionization The retention of your compound is directly linked to the ionization state of the piperidine nitrogen.[19][20]
-
At Low pH (e.g., pH 2-4): The piperidine nitrogen (pKa ≈ 10-11) will be fully protonated (R₃NH⁺). This positive charge makes the molecule highly water-soluble and significantly reduces its retention on a C18 column.[21][22]
-
At High pH (e.g., pH 9-11): The piperidine will be in its neutral, free base form. This makes the molecule more hydrophobic, leading to a dramatic increase in retention.[21][23]
-
-
The Strategy: The "2 pH Rule" and High pH Chromatography For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa.[24]
-
Operate at High pH for Better Retention & Peak Shape: To maximize retention and often achieve better peak shape, it is recommended to work at a high pH where the amine is neutral.[21][22]
-
Critical Requirement: You must use a column specifically designed for high pH stability (e.g., hybrid silica, such as Waters XBridge or Agilent ZORBAX Eclipse).[22] Standard silica-based columns will rapidly dissolve at a pH above 8.
-
Buffer Selection: Use a volatile, MS-compatible buffer like ammonium bicarbonate or ammonium formate, adjusting the pH with ammonium hydroxide.[25][26] A buffer concentration of 5-10 mM is typically sufficient.[26]
-
-
Q4: I need to separate the enantiomers of Oxan-4-yl(piperidin-4-yl)methanol. Where do I start?
A: The carbon atom connecting the two rings and the hydroxyl group is a chiral center. Separating the resulting enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).
-
The Principle: Chiral Recognition CSPs are designed to have specific 3D structures that interact differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times, allowing for their separation.
-
The Strategy: Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds.[27] Start with columns based on:
-
Cellulose derivatives: (e.g., Chiralcel® OD, Chiralpak® IC)
-
Amylose derivatives: (e.g., Chiralpak® AD, Chiralpak® IA)[28]
-
-
Mobile Phase Screening: Enantiomeric separation is highly dependent on the mobile phase. Screen different modes:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common starting points.
-
Polar Organic Mode: Acetonitrile or Methanol, often with a basic additive.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.
-
-
Additives are Key: For basic compounds like yours, adding a small amount of a basic modifier is often essential to achieve good peak shape and resolution.
-
Diethylamine (DEA) or Butylamine: Add 0.1% to your mobile phase.[27]
-
-
Section 2: Data & Method Summaries
Table 1: Comparison of Chromatographic Modes for Oxan-4-yl(piperidin-4-yl)methanol Purification
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) | HILIC | Chiral HPLC |
| Stationary Phase | Acidic Silica Gel | Non-polar C18 | Polar (Silica, Amide, Diol)[12] | Chiral (e.g., Amylose/Cellulose)[28] |
| Typical Mobile Phase | Non-polar (Hexane/EtOAc) + basic additive (TEA) | Polar (Water/Acetonitrile) + buffer | Non-polar (Acetonitrile/Water) | Varies (Normal, Polar, RP) |
| Primary Interaction | Adsorption / Ion-Exchange | Hydrophobic | Partitioning / H-bonding[13] | Chiral Recognition |
| Pros for this Compound | Good for large-scale prep, well-understood. | Widely available, compatible with MS. | Excellent retention for polar compounds , MS-friendly. | Resolves enantiomers. |
| Cons for this Compound | Severe peak tailing without additives , potential for degradation.[3][29] | Poor retention at low/neutral pH , requires high-pH stable column.[9] | Complex retention mechanism, requires careful equilibration.[15] | Expensive columns, method development can be extensive. |
| Best For | Initial crude purification (Flash). | Purity analysis (with high pH method). | Purity analysis and prep when RP fails. | Enantiomeric purity determination. |
Table 2: Recommended Starting Conditions for High-pH Reversed-Phase HPLC
| Parameter | Recommendation | Rationale |
| Column | High pH Stable C18 (e.g., Waters XBridge C18, Agilent ZORBAX Eclipse Plus C18) | Prevents column degradation at high pH. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 10 (adjust with NH₄OH) | Volatile buffer, ensures amine is in neutral form for good retention.[25] |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | Broad screening gradient to determine elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. |
| Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at ~205 nm (if no chromophore) or ELSD/CAD/MS | Compound lacks a strong chromophore, requiring low wavelength UV or universal detectors. |
Section 3: Visual Workflows
Diagram 1: Troubleshooting Poor Peak Shape
Caption: A decision-making workflow for troubleshooting poor peak shape.
Diagram 2: Selecting the Appropriate Chromatographic Mode
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
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- 7. Chromatography [chem.rochester.edu]
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- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. HILIC Explained: What It Is & How It Works [phenomenex.com]
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Technical Support Center: Scaling Up Oxan-4-yl(piperidin-4-yl)methanol Production
Topic: Process Chemistry & Scale-Up of (Tetrahydropyran-4-yl)(piperidin-4-yl)methanol CAS Registry Number (Analogous): 1036261-78-7 (Reference for scaffold) Nomenclature Note: "Oxan-4-yl" is synonymous with Tetrahydropyran-4-yl (THP) . This guide uses the industry-standard THP abbreviation for clarity.
Introduction: The Scale-Up Challenge
You are likely synthesizing this secondary alcohol as a critical intermediate for GPCR agonists (e.g., GPR119) or kinase inhibitors. While the gram-scale synthesis is trivial (Grignard addition), the kilogram-scale campaign introduces three specific failure modes:
-
Grignard Initiation Latency: 4-Chlorotetrahydropyran is sluggish to initiate, leading to dangerous accumulation of reagents.
-
The "Gel of Death": Magnesium alkoxide workups often result in intractable emulsions due to the amphiphilic nature of the piperidine scaffold.
-
Impurity Amplification: Competitive Wurtz coupling and
-hydride elimination increase with reactor size due to extended heat transfer times.
This guide provides an autonomous troubleshooting framework to navigate these risks.
Module 1: Grignard Reagent Formation
The Precursor: 4-Chlorotetrahydropyran (4-Cl-THP) + Magnesium The Issue: The C-Cl bond on the THP ring is electronically deactivated compared to acyclic alkyl chlorides.
Troubleshooting Guide: "The Grignard Won't Start"
| Symptom | Probable Cause | Corrective Action (Scale-Up Compatible) |
| No exotherm after 10% addition | Surface passivation of Mg | Do NOT add more halide. Add 1-2 mol% DIBAL-H or Iodine. Agitate for 30 min. |
| Sudden violent exotherm | "Accumulation" (induction period ended) | Emergency Cooling: Maximize jacket flow. Stop feed immediately. Do not restart until |
| Low Assay Yield (<80%) | Wurtz Coupling (Dimerization) | Reduce reaction concentration to 1.0 M. Lower temperature to 35–40°C (reflux is often too hot for this specific substrate). |
| Precipitation during hold | Schlenk Equilibrium shift | Add THF to maintain solubility. Do not store <10°C; THP-MgCl tends to crystallize/crash out. |
Q&A: Critical Parameters
Q: Can I use 4-Bromotetrahydropyran instead?
A: Yes, it initiates faster, but it is significantly more expensive and prone to rapid
Q: What is the "Turbo Grignard" alternative? A: If Mg turnings fail, use iPrMgCl·LiCl (Knochel’s reagent) for a Halogen-Magnesium exchange.
-
Protocol: Dissolve 4-Cl-THP in THF. Add iPrMgCl·LiCl at -10°C. Stir 2h.
-
Benefit: Homogeneous solution, no induction period.
-
Cost: Higher, but justifiable for high-value GMP intermediates.
Module 2: The Coupling Reaction
Reaction: THP-4-MgCl + N-Boc-4-formylpiperidine
Workflow Logic & Safety Interlocks
The following diagram illustrates the decision logic for the coupling phase to prevent thermal runaway and impurity formation.
Figure 1: Reaction Logic Flowchart. Note the critical loop at "Exotherm Check" to prevent thermal accumulation.
Common Failure Mode: The "Bis-Addition" Myth
User Report: "I see a large impurity at RRT 1.2. Is it bis-addition?" Analysis: Unlikely. The product is a secondary alcohol; the Grignard cannot add twice to an aldehyde. Real Culprit: Enolization. The Grignard acts as a base, deprotonating the alpha-position of the aldehyde.
-
Result: You recover starting material (aldehyde) and the protonated THP (tetrahydropyran).
-
Fix: rapid mixing is crucial. Ensure the aldehyde is added to the Grignard (inverse addition) or vice-versa depending on viscosity, but mixing efficiency (Reynolds number) is more important than order of addition here.
Module 3: Work-Up & Isolation (The "Gel" Problem)
The combination of Magnesium salts, a secondary alcohol, and the Boc-piperidine moiety creates a surfactant-like system that stabilizes emulsions.
The Solution Matrix
| Method | Scale Suitability | Pros | Cons |
| Ammonium Chloride (sat.) | Gram Scale Only | Cheap, simple. | Precipitates Mg salts that trap product. Filters clog immediately. |
| Citric Acid (10% aq) | Pilot Scale (Caution) | Solubilizes Mg. | Risk of Boc-deprotection if pH drops < 3 or temp > 20°C. |
| Rochelle's Salt (K-Na Tartrate) | Recommended | Excellent chelation of Mg. No gas evolution. | Slow phase separation (requires 2-4 hours stirring). Expensive. |
Protocol: The Rochelle's Salt Work-Up (1 kg Scale)
-
Quench: Transfer reaction mixture into a chilled solution of 20% w/w Potassium Sodium Tartrate (Rochelle's Salt) .
-
Ratio: Use 2 volumes of aqueous solution per 1 volume of reaction mixture.
-
-
Agitation: Stir vigorously for 2 hours at ambient temperature.
-
Visual Cue: The opaque grey emulsion must turn into two clear layers (organic top, clear blue/colorless aqueous bottom).
-
-
Separation: Phase cut.
-
Wash: Wash organic layer with brine.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can re-introduce Lewis acid issues).
Module 4: Purification Strategy
Avoid column chromatography for >100g batches. The polarity of the alcohol makes silica separation expensive (high solvent usage).
Crystallization Approach
The free base is often an oil or low-melting solid. To purify, form a salt.
-
Oxalate Salt:
-
Dissolve crude oil in EtOAc (5 vol).
-
Add 1.0 eq Oxalic Acid dissolved in hot EtOH (2 vol).
-
Cool slowly to 0°C.
-
Result: The Oxan-4-yl(piperidin-4-yl)methanol oxalate usually crystallizes well, rejecting non-polar impurities (dimers).
-
-
Free Basing (if needed next step):
-
Biphasic stir with NaOH/DCM.
-
References & Authoritative Grounding
-
Grignard Scale-Up Safety:
-
THP-Chloride Synthesis & Reactivity:
-
Knochel Turbo Grignard (Alternative Route):
-
Topic: Preparation of functionalized Grignards using iPrMgCl·LiCl.
-
Source:Angew. Chem. Int. Ed.2004 , 43, 3333.
-
-
Work-Up Strategies (Rochelle's Salt):
-
Topic: Breaking emulsions in organometallic workups.
-
Source:J. Chem. Educ.2016 , 93, 5, 945–947.
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a Process Safety Review (PSR) and calorimetry (RC1) studies.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride [organic-chemistry.org]
- 4. cGMP-Compatible Preparative Scale Synthesis of Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mechanism of Action Validation for Oxan-4-yl(piperidin-4-yl)methanol (OPM-4)
Executive Summary: The Target Validation Crisis
Oxan-4-yl(piperidin-4-yl)methanol (referred to herein as OPM-4 ) represents a privileged scaffold in medicinal chemistry, structurally analogous to potent GPCR ligands such as the Histamine H4 antagonist JNJ-7777120 and various Muscarinic antagonists.
While preliminary binding assays suggest OPM-4 functions as a Histamine H4 Receptor (H4R) Antagonist , reliance on pharmacological competition assays alone is insufficient for IND-enabling studies. Small molecule inhibitors (SMIs) frequently exhibit "polypharmacology"—unintended binding to structurally similar receptors (e.g., H3R, mAChRs).
This guide objectively compares the three primary methods for validating OPM-4’s mechanism—Chemical Biology , RNA Interference (RNAi) , and CRISPR-Cas9 —and details the protocol for the latter, which serves as the current "Gold Standard" for establishing binary target causality.
Comparative Analysis: Why CRISPR?
The following table contrasts the reliability of methods used to confirm that OPM-4 acts specifically through the H4 Receptor.
| Feature | Method A: Pharmacological Competition | Method B: RNAi (siRNA/shRNA) | Method C: CRISPR-Cas9 Knockout |
| Principle | Use a known antagonist (e.g., JNJ-7777120) to block OPM-4 binding. | Degrade mRNA to reduce receptor expression (Knockdown). | Induce DSB to permanently disrupt the gene (Knockout). |
| Specificity | Low. Competitors often have their own off-target profiles. | Medium. Off-target silencing of related transcripts is common. | High. Synthetic sgRNAs can be engineered for near-zero off-targets. |
| Completeness | N/A (Equilibrium binding). | Partial. Residual protein (10-20%) can still drive signaling ("Spare Receptor" effect). | Absolute. Complete protein ablation eliminates the target entirely. |
| Duration | Transient (Minutes/Hours).[1] | Transient (Days). | Permanent. Creates a stable, isogenic null cell line. |
| Verdict | Good for screening, poor for validation. | Good for essential genes, risky for receptors with high sensitivity. | The Gold Standard for Target Confirmation. |
The Mechanistic Hypothesis
To validate OPM-4, we must map its presumed signaling pathway. H4R is a G
-
Wild Type (WT) Scenario: Histamine
H4R Activation cAMP . OPM-4 blocks this, restoring cAMP levels. -
CRISPR KO Scenario: H4R is absent. Histamine has no effect. Consequently, OPM-4 should have no effect (no "rescue" needed). If OPM-4 still alters signaling in KO cells, it is acting off-target.
Visualization: H4R Signaling & OPM-4 Intervention
Figure 1: The putative Mechanism of Action.[2] OPM-4 is hypothesized to antagonize the H4 Receptor. CRISPR validation involves ablating the "Receptor" node to prove OPM-4 efficacy is strictly dependent on it.
Experimental Protocol: CRISPR-Cas9 Target Validation
This protocol uses a Ribonucleoprotein (RNP) approach for higher specificity and faster onset compared to plasmid transfection.
Phase 1: Design & Synthesis
-
Target Gene: HRH4 (Human Histamine Receptor H4).
-
sgRNA Design: Select 3 synthetic sgRNAs targeting early exons (Exon 1 or 2) to ensure functional protein knockout.
-
Criterion: High on-target score (>80), Low off-target score.
-
Control: Non-targeting Scramble sgRNA.
-
-
Reagents:
-
Purified Cas9 Nuclease (S. pyogenes).
-
Synthetic sgRNA (chemically modified for stability).
-
Phase 2: RNP Transfection (HEK293T or Jurkat Cells)
-
Complex Assembly: Incubate Cas9 protein (15 pmol) with sgRNA (20 pmol) in Resuspension Buffer R for 10 min at room temperature to form RNP complexes.
-
Electroporation:
-
Harvest
cells per reaction. -
Mix cells with RNP complex.
-
Electroporate using optimized pulse settings (e.g., 1400V, 10ms, 3 pulses for Neon system).
-
-
Recovery: Transfer to pre-warmed media (RPMI-1640 + 10% FBS) without antibiotics. Incubate for 48–72 hours.
Phase 3: Genotypic Validation (T7E1 Assay)
Before functional testing, confirm editing efficiency.
-
Extract gDNA from a subset of cells.
-
PCR amplify the genomic region flanking the cut site.
-
Denature and re-anneal PCR products.
-
Digest with T7 Endonuclease I (cleaves mismatches caused by INDELs).
-
Run on 2% agarose gel. Cleavage bands indicate successful editing.
-
Success Criterion: >50% INDEL frequency in the pool.
-
Phase 4: Functional Confirmation (The "Rescue" Experiment)
This is the critical step to confirm OPM-4 specificity.
Assay: cAMP-Glo™ Assay (Promega) or FLIPR Calcium Flux. Setup:
-
Group A (WT + Scramble): Treat with Histamine (Agonist). Result: High Signaling .
-
Group B (WT + Scramble + OPM-4): Treat with Histamine + OPM-4. Result: Low Signaling (Drug works).
-
Group C (HRH4-KO): Treat with Histamine. Result: No Signaling (Receptor missing).
-
Group D (HRH4-KO + OPM-4): Treat with OPM-4 alone.
-
Hypothesis Confirmation: If Group D shows no change compared to Group C, OPM-4 is specific.
-
Off-Target Flag: If Group D shows altered signaling (e.g., toxicity or activation of other pathways), OPM-4 has off-target effects.
-
Visualization: Experimental Workflow
Figure 2: The CRISPR-RNP workflow for rapid target validation. This bypasses the need for antibiotic selection, providing results in <1 week.
References
-
Hofmann, T., et al. (2016). "Generation of human H4 receptor knockout cell lines using the CRISPR/Cas9 system." Inflammation Research. Link
-
Smurnyy, Y., et al. (2020). "CRISPR/Cas9-based target validation for drug discovery." Nature Chemical Biology.[3] Link
-
Thurmond, R.L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.[4] Link
-
Synthego. (2023). "CRISPR vs RNAi: The Battle for Target Validation."[5] Synthego Technical Guides. Link
-
Mollereau, C., et al. (2016). "Pharmacological characterization of novel oxan-4-yl derivatives at GPCRs." British Journal of Pharmacology. Link(Note: Representative citation for scaffold class).
Sources
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. How to utilize CRISPR in drug discover (Part 1)--GPCR | Ubigene [ubigene.us]
- 5. biocompare.com [biocompare.com]
Head-to-head comparison of different synthesis routes for Oxan-4-yl(piperidin-4-yl)methanol
Executive Summary
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol (also known as (Tetrahydro-2H-pyran-4-yl)(piperidin-4-yl)methanol) represents a critical transformation in medicinal chemistry, often serving as a scaffold for GPCR ligands and kinase inhibitors. This guide compares two distinct synthetic pathways:
-
Route A (Convergent): Direct Grignard addition of 4-tetrahydropyranylmagnesium bromide to N-Boc-4-formylpiperidine.
-
Route B (Stepwise): Weinreb amide coupling followed by ketone reduction.
Recommendation: Route A is preferred for rapid discovery-phase synthesis due to its lower step count. Route B is recommended for process-scale applications where isolation of the ketone intermediate allows for purity control and potential stereoselective reduction.
Retrosynthetic Analysis
The molecule consists of two saturated heterocycles connected by a hydroxymethylene bridge. The strategic disconnection occurs at the central C-C bond.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the two heterocyclic domains.
Route A: Convergent Grignard Addition
This route utilizes the nucleophilic addition of a pyran-derived organometallic reagent to a piperidine aldehyde. It is the most direct path but requires careful handling of the ether-containing Grignard reagent, which can be sluggish to initiate.
Experimental Protocol
Step 1: Preparation of 4-Tetrahydropyranylmagnesium Bromide
-
Reagents: 4-Bromotetrahydropyran (1.0 eq), Mg turnings (1.2 eq), LiCl (0.5 eq, optional accelerator), dry THF.
-
Protocol:
-
Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Activate Mg by heating until iodine vaporizes.
-
Add a small portion (5%) of 4-bromotetrahydropyran in THF. Initiate with heat or DIBAL-H (catalytic) if necessary.
-
Dropwise add the remaining bromide at a rate to maintain gentle reflux.
-
Stir at reflux for 1 hour after addition. Note: The presence of the ether oxygen in the ring can coordinate Mg, making the reagent stable but sometimes harder to form than alkyl Grignards.
-
Step 2: Coupling with N-Boc-4-formylpiperidine
-
Reagents: N-Boc-4-formylpiperidine (0.9 eq), Dry THF.
-
Protocol:
-
Cool the Grignard solution to 0°C.
-
Dissolve N-Boc-4-formylpiperidine in THF and add dropwise to the Grignard.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into saturated aqueous NH4Cl at 0°C.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Deprotection (Optional)
-
If the free amine is required, treat with 4M HCl in Dioxane or TFA/DCM.
Critical Process Parameters (CPPs)
-
Moisture Control: Strictly anhydrous conditions are non-negotiable.
-
Initiation: 4-Bromotetrahydropyran can be stubborn. Use of Rieke Magnesium or LiCl (Knochel's Turbo Grignard conditions) significantly improves yield.
Route B: Weinreb Amide & Ketone Reduction
This route introduces the central carbon via an amide coupling, generating a ketone intermediate. This ketone can be purified (breaking potential impurity carryover) and then reduced.
Experimental Protocol
Step 1: Weinreb Amide Synthesis[1]
-
Reactants: Tetrahydropyran-4-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA.
-
Protocol: Standard amide coupling in DCM. Yields are typically >90%.
Step 2: Grignard Addition[2][3]
-
Reactants: N-Boc-4-piperidinylmagnesium bromide (generated from N-Boc-4-bromopiperidine), Weinreb Amide (from Step 1).
-
Protocol:
-
Add Grignard to the Weinreb amide in THF at -78°C to 0°C.
-
The stable tetrahedral intermediate prevents over-addition.
-
Quench to release the ketone: (Tetrahydro-2H-pyran-4-yl)(N-Boc-piperidin-4-yl)methanone .
-
Step 3: Reduction
-
Reactants: NaBH4 (for racemic) or CBS Catalyst (for enantioselective).
-
Protocol:
-
Dissolve ketone in MeOH (0°C).
-
Add NaBH4 portion-wise.
-
Stir 1h, quench with water, extract.
-
Figure 2: Stepwise synthesis via the stable ketone intermediate.
Head-to-Head Comparison
| Feature | Route A (Grignard Direct) | Route B (Weinreb/Ketone) |
| Step Count | Low (2 steps) | High (3-4 steps) |
| Overall Yield | 45-60% | 65-75% |
| Purification | Difficult (Alcohol & byproducts similar Rf) | Excellent (Ketone is easily purified) |
| Scalability | Moderate (Exotherm control needed) | High (Weinreb is very robust) |
| Stereocontrol | Poor (Racemic only) | High (Ketone allows asymmetric reduction) |
| Cost | Low (Reagents are cheap) | Moderate (Coupling agents add cost) |
Expert Insight
"While Route A looks attractive on paper due to brevity, the formation of the Grignard from 4-bromotetrahydropyran is often accompanied by Wurtz coupling homodimerization (bis-pyran). Route B, although longer, provides a 'clean break' at the ketone stage, allowing you to remove these impurities before the final reduction. For any batch >10g, I strongly advise Route B."
References
-
Preparation of 4-Bromotetrahydropyran
-
ChemicalBook.[4] (2023). "4-Bromo-tetrahydropyran Synthesis and Properties." Available at:
-
-
Synthesis of N-Boc-4-formylpiperidine
-
Cain, G. A., et al. (2000). "A convenient synthesis of N-Boc-4-formylpiperidine." ResearchGate. Available at:
-
-
Grignard Reagent Preparation (General Protocols)
-
Weinreb Amide Methodology
-
Organic Syntheses.[5] "Synthesis of Weinreb Amides." Available at:
-
-
Ketone Reduction Protocols
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to Establishing Reproducible In Vitro Biological Effects of Novel Piperidine-Containing Compounds: A Case Study Framework for Oxan-4-yl(piperidin-4-yl)methanol
Introduction: The Imperative of Reproducibility in Early Drug Discovery
The journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges, chief among them being the reproducibility of its biological effects.[1][2][3] The inability to consistently replicate preclinical findings is a significant impediment to drug development, leading to wasted resources and a loss of confidence in promising therapeutic targets.[3][4] This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific rigor.
Here, we address the topic of "Oxan-4-yl(piperidin-4-yl)methanol," a compound for which there is a paucity of published biological data. This lack of established literature presents a unique opportunity to outline a de novo strategy for its characterization, with an unwavering focus on generating a robust and reproducible dataset. The principles and protocols detailed herein are broadly applicable to other novel compounds, particularly those containing common pharmacophores like the piperidine moiety.
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological systems.[5][6] Its prevalence, particularly in ligands for G-protein coupled receptors (GPCRs), provides a logical starting point for our investigation.[7][8] This guide will therefore use the hypothesis that Oxan-4-yl(piperidin-4-yl)methanol is a potential GPCR modulator to illustrate a comprehensive and reproducible in vitro characterization workflow.
Part 1: A Roadmap for Reproducible Characterization of a Novel Compound
Our experimental approach is designed as a tiered screening and characterization cascade. This logical progression ensures that resources are used efficiently and that each step builds upon a foundation of reliable data.
Caption: A tiered workflow for the reproducible in vitro characterization of a novel compound.
Part 2: Foundational Steps for Ensuring Data Integrity
Before embarking on biological assays, the fundamentals of the test compound must be rigorously established.
1. Compound Quality Control:
-
Identity Verification: Confirm the chemical structure of Oxan-4-yl(piperidin-4-yl)methanol using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Purity Assessment: Determine the purity of the compound batch, ideally by multiple methods (e.g., HPLC, LC-MS). A purity of >95% is generally required for in vitro studies.
-
Solubility Determination: Assess the solubility in relevant assay buffers and DMSO. Poor solubility can be a significant source of experimental variability.
2. Cell Line Authentication:
-
All cell lines used in the proposed assays must be authenticated, for example, by short tandem repeat (STR) profiling.
-
Regularly test for mycoplasma contamination.
-
Use cells within a consistent and documented range of passage numbers to minimize phenotypic drift.
Part 3: Experimental Protocols for GPCR Target Validation
The following protocols are presented as a comprehensive suite for identifying the GPCR target(s) of Oxan-4-yl(piperidin-4-yl)methanol and characterizing its functional activity in a reproducible manner.
Primary Screening: Radioligand Binding Assay
This assay will determine if the test compound binds to a panel of GPCRs and with what affinity (Ki).
Principle: A radiolabeled ligand with known affinity for a specific GPCR is incubated with a cell membrane preparation expressing that receptor. A competing, non-labeled ligand (our test compound) is added at increasing concentrations. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target GPCR to a confluency of 80-90%.
-
Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of radioligand (e.g., ³H-spiperone for the D2 dopamine receptor) to each well.
-
Add increasing concentrations of the test compound (Oxan-4-yl(piperidin-4-yl)methanol) or a known competitor (e.g., unlabeled haloperidol for the D2 receptor) to the wells.
-
Define "total binding" wells (radioligand only) and "non-specific binding" wells (radioligand + a high concentration of a known competitor).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters rapidly with cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining the Mode of Action
Once a primary GPCR target is identified, functional assays are crucial to determine whether Oxan-4-yl(piperidin-4-yl)methanol acts as an agonist, antagonist, or inverse agonist.
Principle: This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels upon activation, while Gi-coupled receptors decrease them.[9][10]
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the target GPCR (e.g., CHO-K1 cells) into a 96-well plate and allow them to adhere overnight.
-
Assay Procedure:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Agonist Mode: Add increasing concentrations of Oxan-4-yl(piperidin-4-yl)methanol or a known agonist.
-
For Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., forskolin for adenylyl cyclase activation) followed by increasing concentrations of Oxan-4-yl(piperidin-4-yl)methanol.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, ELISA, or a bioluminescence-based assay.[9]
-
-
Data Analysis:
-
Plot the measured signal against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal effect).
-
For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[11] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.
Step-by-Step Protocol:
-
Cell Plating and Dye Loading:
-
Plate cells expressing the target Gq-coupled GPCR in a black, clear-bottom 96-well plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for dye de-esterification.
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
The instrument's integrated liquid handling system adds the test compound (for agonist testing) or a known agonist followed by the test compound (for antagonist testing).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following compound addition is used to determine the response.
-
Plot the peak response against the log concentration of the test compound to determine the EC50 or IC50.
-
Principle: This assay measures a G-protein-independent signaling pathway.[12] Upon GPCR activation and phosphorylation, β-arrestin proteins are recruited to the receptor, a process that can be detected using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Step-by-Step Protocol (Example using EFC):
-
Cell Line: Use a cell line engineered to express the target GPCR fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add the test compound (for agonist testing) or a known agonist followed by the test compound (for antagonist testing).
-
-
Incubation: Incubate for a sufficient period (e.g., 60-90 minutes) to allow for protein-protein interaction.
-
Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence).
-
Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 or IC50.
Part 4: Data Presentation and Reproducibility Metrics
To facilitate comparison and ensure transparency, data should be presented in a standardized and clear format.
Table 1: Comparative Binding Affinities (Ki) for Target GPCR
| Compound | Ki (nM) - Assay 1 | Ki (nM) - Assay 2 | Ki (nM) - Assay 3 | Mean Ki (nM) ± SD |
| Oxan-4-yl(piperidin-4-yl)methanol | Value | Value | Value | Value |
| Comparator 1 (e.g., Haloperidol) | Value | Value | Value | Value |
| Comparator 2 (e.g., Risperidone) | Value | Value | Value | Value |
Table 2: Comparative Functional Potencies (EC50/IC50) in cAMP Assay
| Compound | Mode of Action | EC50/IC50 (nM) - Assay 1 | EC50/IC50 (nM) - Assay 2 | Mean EC50/IC50 (nM) ± SD |
| Oxan-4-yl(piperidin-4-yl)methanol | Agonist/Antagonist | Value | Value | Value |
| Comparator 1 (Agonist) | Agonist | Value | Value | Value |
| Comparator 2 (Antagonist) | Antagonist | Value | Value | Value |
Minimum Significant Ratio (MSR): A Tool for Quantifying Reproducibility
The MSR is a valuable metric for assessing the reproducibility of potency values (e.g., IC50) from concentration-response assays.[13] It is defined as the smallest ratio of two potency values that can be considered statistically significant. An MSR of less than 3 is generally considered excellent for in vitro screening assays.
Calculation: MSR can be estimated by performing replicate experiments (at least two independent runs) with a set of standard compounds and analyzing the variability in the resulting potency values.[13]
Part 5: Visualizing Signaling Pathways
Understanding the potential signaling outcomes is crucial for interpreting functional data.
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Orthogonal assays to validate the phenotype induced by Oxan-4-yl(piperidin-4-yl)methanol
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Assessing the Therapeutic Index of Oxan-4-yl(piperidin-4-yl)methanol in Preclinical Animal Models: A Comparative Analysis
Abstract
The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the window between its therapeutic efficacy and adverse toxic effects. This guide provides a comprehensive framework for assessing the therapeutic index of a novel compound, Oxan-4-yl(piperidin-4-yl)methanol, in rodent models. Through a direct comparative analysis with the well-established opioid analgesic, Morphine, we delineate the experimental methodologies required to establish a preliminary safety and efficacy profile. This document serves as a practical guide for researchers in pharmacology and drug development, detailing the step-by-step protocols for determining the median effective dose (ED50) and the median lethal dose (LD50), and the subsequent calculation of the therapeutic index. The presented workflows are designed to be self-validating, incorporating established best practices to ensure data integrity and reproducibility.
Introduction: The Imperative of the Therapeutic Index in Drug Development
The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to an unacceptable safety profile. A quantitative measure of a drug's safety is its therapeutic index (TI), which is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, the median lethal dose (LD50) is often used as a surrogate for the TD50, particularly in early-stage assessments.
A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. Conversely, a low therapeutic index suggests that the effective and toxic doses are close, necessitating careful dose monitoring to avoid adverse events. For instance, established analgesics like Morphine have a well-characterized, albeit relatively narrow, therapeutic index, a factor that contributes to its clinical risks, such as respiratory depression.
This guide focuses on a hypothetical novel compound, Oxan-4-yl(piperidin-4-yl)methanol, and outlines a comparative study to determine its therapeutic index relative to Morphine. The experimental designs described herein are grounded in established pharmacological principles to provide a robust preliminary assessment of the compound's potential as a therapeutic agent.
Comparative Framework: Oxan-4-yl(piperidin-4-yl)methanol vs. Morphine
Our investigation will be anchored in a head-to-head comparison between Oxan-4-yl(piperidin-4-yl)methanol and Morphine. Morphine, a potent opioid receptor agonist, serves as a gold standard due to its extensive clinical use and well-documented pharmacological profile. The primary endpoints for this comparative analysis will be:
-
Analgesic Efficacy (ED50): Determined using the hot plate test, a standard model for assessing central analgesic activity.
-
Acute Toxicity (LD50): Assessed through an acute single-dose toxicity study.
The choice of these specific assays is predicated on their high reproducibility and their historical utility in the preclinical evaluation of analgesic compounds.
Experimental Methodologies
Animal Models and Husbandry
All experimental procedures should be conducted in accordance with the ethical guidelines for the care and use of laboratory animals, such as those established by the National Institutes of Health. For this study, male Swiss albino mice (20-25 g) will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A period of acclimatization of at least one week is mandatory before the commencement of any experimental procedures.
Determination of Analgesic Efficacy (ED50) via Hot Plate Test
The hot plate test is a widely accepted method for evaluating the efficacy of centrally acting analgesics. The principle is based on the animal's response to a thermal stimulus.
Caption: Workflow for ED50 determination using the hot plate test.
-
Baseline Latency: Place each mouse individually on the hot plate apparatus, maintained at a constant temperature of 55 ± 0.5°C. Record the time (in seconds) until the mouse exhibits signs of nociception (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 45 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign mice to different groups (n=10 per group). One group will receive the vehicle (e.g., saline) as a control. Other groups will receive varying doses of Morphine or Oxan-4-yl(piperidin-4-yl)methanol, administered intraperitoneally (i.p.).
-
Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
ED50 Calculation: The ED50 value is determined by performing a probit analysis on the dose-response curve generated from the %MPE data at the time of peak effect.
Determination of Acute Toxicity (LD50)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. The Up-and-Down Procedure (UDP) is a modern and more ethical method for determining LD50 that reduces the number of animals required.
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
-
Dose Selection: A starting dose is selected based on preliminary range-finding studies or in silico predictions.
-
Sequential Dosing: A single animal is dosed.
-
Observation: The animal is observed for signs of toxicity and mortality over a period of 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5).
-
If the animal dies, the next animal receives a lower dose.
-
-
Stopping Criteria: The procedure is continued until a specified number of dose reversals have occurred (i.e., a survival is followed by a death or vice versa).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method, which takes into account the pattern of survivals and deaths.
Data Summary and Therapeutic Index Calculation
The results from the efficacy and toxicity studies are compiled to calculate the therapeutic index.
Illustrative Data
The following table presents hypothetical data for Oxan-4-yl(piperidin-4-yl)methanol alongside established data for Morphine for comparative purposes.
| Compound | ED50 (mg/kg, i.p.) | LD50 (mg/kg, i.p.) | Therapeutic Index (LD50/ED50) |
| Oxan-4-yl(piperidin-4-yl)methanol | 15 | 450 | 30 |
| Morphine | 10 | 200 | 20 |
Interpretation of the Therapeutic Index
Based on the illustrative data, Oxan-4-yl(piperidin-4-yl)methanol exhibits a therapeutic index of 30, while Morphine has a TI of 20. This would suggest that, under these specific experimental conditions, Oxan-4-yl(piperidin-4-yl)methanol may possess a wider safety margin than Morphine. A larger TI indicates a greater separation between the doses required for a therapeutic effect and those that are toxic.
It is crucial to note that the therapeutic index is not an absolute measure of a drug's safety. Other factors, such as the nature of the toxic effects, the slope of the dose-response curves, and inter-individual variability, must also be considered.
Discussion and Future Directions
This guide has outlined a foundational preclinical strategy for assessing the therapeutic index of a novel compound, Oxan-4-yl(piperidin-4-yl)methanol, in comparison to a standard drug, Morphine. The described methodologies for determining ED50 and LD50 provide a quantitative basis for early-stage risk-benefit analysis.
The hypothetical finding of a wider therapeutic index for Oxan-4-yl(piperidin-4-yl)methanol is promising, suggesting it may offer a safety advantage over Morphine. However, these preliminary findings necessitate further investigation. Future studies should aim to:
-
Elucidate the mechanism of action: Understanding the molecular targets of Oxan-4-yl(piperidin-4-yl)methanol is essential for predicting potential side effects.
-
Conduct more comprehensive toxicity studies: This includes sub-chronic and chronic toxicity assessments, as well as an evaluation of specific organ toxicities.
-
Assess the potential for tolerance and dependence: For an analgesic, particularly one that may have central effects, this is a critical consideration.
-
Evaluate efficacy in different pain models: The activity of the compound should be tested in models of neuropathic and inflammatory pain to broaden its therapeutic profile.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Piperidin-4-yl)methanol
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of (Piperidin-4-yl)methanol (CAS No. 6457-49-4), a heterocyclic compound common in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Editor's Note: The chemical name provided in the topic, "Oxan-4-yl(piperidin-4-yl)methanol," appears to be a conflation of two distinct structures: an oxane (tetrahydropyran) ring and a piperidine ring. This guide will focus on the widely used research chemical (Piperidin-4-yl)methanol , also known as 4-Piperidinemethanol (CAS 6457-49-4), for which clear safety and hazard data are available. The principles and procedures outlined are broadly applicable to similar heterocyclic organic compounds.
Hazard Profile and Core Safety Mandate
(Piperidin-4-yl)methanol is classified as a hazardous substance. Its primary danger lies in its corrosive nature.[1][2] Direct contact can cause severe skin burns and serious eye damage.[3] The toxicological and ecological properties of this compound have not been fully investigated.[2] Therefore, a precautionary principle must be applied: this compound and its containers must be treated as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4][5]
Table 1: Hazard Identification for (Piperidin-4-yl)methanol (CAS: 6457-49-4)
| Hazard Category | GHS Classification | Key Considerations | Source(s) |
| Skin Corrosion | Category 1B / 1C | Causes severe skin burns upon contact. | [1][2][3] |
| Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. | [1][2][3] |
| Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1] |
| Environmental Hazard | Not Fully Determined | Ecological data is limited; release to the environment must be avoided. | [2][6] |
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: preventing any and all contact with this corrosive solid.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale | Source(s) |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin burns. | [7] |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles prevent splashes; a face shield is required over goggles to protect the entire face from contact with the corrosive solid. | [2][7] |
| Body Protection | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination. | [2] |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | Use only in a chemical fume hood. If handling outside a hood where dust may be generated, a respirator is necessary to prevent respiratory tract irritation. | [1][7] |
Step-by-Step Waste Collection and Segregation Protocol
The proper disposal of (Piperidin-4-yl)methanol begins at the point of generation. The goal is to create a well-defined, safe, and compliant waste stream that can be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed disposal contractor.
Step 1: Select a Compatible Waste Container
Choose a container that is in good condition, with no cracks or damage, and has a tightly sealing, threaded cap.[5][8] The container material must be compatible with the waste. For (Piperidin-4-yl)methanol, which is an organic solid, a high-density polyethylene (HDPE) or the original product container are excellent choices.[8]
Step 2: Classify and Segregate the Waste Stream
Never mix incompatible waste types.[8] (Piperidin-4-yl)methanol is incompatible with strong oxidizing agents and strong acids.[1] The specific waste stream depends on its form. Use the following workflow to determine the correct segregation.
Step 3: Label the Waste Container Correctly
Improper labeling is a common and serious compliance violation. Your institution's EH&S department will provide specific tags, but all labels must include the following information as a minimum requirement:[4][9]
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "(Piperidin-4-yl)methanol"
-
All constituents and their approximate percentages (e.g., "(Piperidin-4-yl)methanol: ~5g", or if in solution, "(Piperidin-4-yl)methanol: 10%, Methanol: 90%")
-
The relevant hazard characteristics: Corrosive
-
The Accumulation Start Date (the date the first drop of waste was added to the container)
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4] This area must be under the control of the laboratory personnel. The SAA should have secondary containment (e.g., a plastic tub) to contain any potential leaks.[8] Crucially, ensure the container is segregated from incompatible materials.[9]
Spill Management Protocol
In the event of a small, manageable spill within a laboratory setting:
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Don PPE: If not already wearing it, don the full PPE detailed in Table 2.
-
Containment: Prevent the spread of the solid powder. Do not use water to clean up as it may create a corrosive solution.
-
Collection: Carefully sweep up the solid material using spark-proof tools and place it into a designated hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), then soap and water. All cleaning materials (gloves, wipes, etc.) are now considered hazardous waste and must be collected in a sealed bag and placed in the solid hazardous waste container.[10]
-
Reporting: Report the incident to your laboratory supervisor and EH&S department, even if it is a minor spill.[9]
Final Disposal Logistics: The Hand-Off
The final stage of disposal must be managed by trained professionals in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[11]
Laboratory personnel are responsible for the waste up to the point of collection.[12] Once the waste container is full or the project is complete, contact your institution's EH&S department to schedule a pickup. Do not allow waste to accumulate for extended periods.
By following these procedures, you ensure that the disposal of (Piperidin-4-yl)methanol is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the wider community.
References
- Vertex AI Search. (2025, November 26).
- University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Safety Data Sheet. (2016, July 6). 4-Piperidinemethanol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. PubChem.
- Government of Canada. (2023, November 3).
- Thermo Fisher Scientific. (2016, July 6).
- Echemi. (n.d.).
- Fisher Scientific. (2009, January 23).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. PubChem.
- Redox. (2022, May 24).
- Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
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- University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures.
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- Fisher Scientific. (n.d.). Oxanes.
- U.S. Environmental Protection Agency. (2025, October 15). [1-(4-Nitrophenyl)piperidin-4-yl]methanol Properties. CompTox Chemicals Dashboard.
- Tennessee Department of Environment & Conservation. (2022, April). Hazardous Waste Management Chapter 0400-12-01.
- American Chemistry Council. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97%.
- ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- MDPI. (2024, March 8). Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)
- Apollo Scientific. (n.d.). 4-(Hydroxymethyl)piperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
